2,2-Bis(chloromethyl)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(chloromethyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(3-7,4-8)5-9/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFYPMIIDSCISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452064 | |
| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-54-4 | |
| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2,2-bis(chloromethyl)butan-1-ol: Structural Dynamics, Synthesis Workflows, and Application Protocols
Executive Summary
As a Senior Application Scientist, I frequently encounter neopentyl-like halogenated alcohols in the design of advanced monomers, cross-linking agents, and active pharmaceutical ingredient (API) intermediates. 2,2-bis(chloromethyl)butan-1-ol (CAS: 5381-54-4) is a prime example of a sterically congested, highly versatile chemical building block[1]. This technical guide systematically deconstructs its physical properties, structural causality, and the self-validating experimental workflows required for its precision synthesis and downstream application.
Structural Architecture and Chemical Causality
The molecular architecture of 2,2-bis(chloromethyl)butan-1-ol (C₆H₁₂Cl₂O) is defined by its central quaternary carbon[2]. This carbon is fully substituted with an ethyl group, a primary hydroxyl group, and two chloromethyl groups.
Mechanistic Insight: The heavy substitution at the β-carbon creates a neopentyl-like steric environment. This steric bulk severely retards intermolecular Sₙ2 reactions at the chloromethyl sites. However, it perfectly positions the molecule for intramolecular reactions. The Thorpe-Ingold effect (angle compression induced by the bulky ethyl and chloromethyl substituents) forces the reactive hydroxyl oxygen and the chloromethyl carbons into close spatial proximity. This pre-organizes the molecule for rapid, thermodynamically favorable cyclization into four-membered oxetane rings.
Physical and Chemical Properties
Accurate physical data is critical for designing phase separation, extraction, and purification strategies during scale-up. The table below summarizes the quantitative properties of 2,2-bis(chloromethyl)butan-1-ol[1][2].
| Property | Value | Method / Condition |
| Molecular Formula | C₆H₁₂Cl₂O | - |
| Molecular Weight | 171.06 g/mol | Computed[1] |
| CAS Registry Number | 5381-54-4 | - |
| SMILES | CCC(CCl)(CCl)CO | - |
| Physical State | Viscous liquid to low-melting solid | Room Temperature |
| Boiling Point | ~ 230 - 240 °C | Predicted (760 mmHg) |
| Density | ~ 1.20 - 1.25 g/cm³ | Predicted (20 °C) |
| Solubility | Soluble in DCM, EtOAc, Toluene | Poorly soluble in H₂O |
Synthesis Pathway: Precision Chlorination of Trimethylolpropane
The synthesis of 2,2-bis(chloromethyl)butan-1-ol requires the selective substitution of two out of three equivalent hydroxyl groups on trimethylolpropane (TMP). Achieving this without over-chlorinating to the trichloro-derivative requires precise thermodynamic control and continuous byproduct removal[3].
Reaction pathway for the selective chlorination of TMP to 2,2-bis(chloromethyl)butan-1-ol.
Self-Validating Experimental Protocol: Selective Chlorination
-
Substrate Loading: Charge a 1L jacketed reactor with 1.0 mole of TMP and 500 mL of toluene. Equip the reactor with a Dean-Stark trap and a reflux condenser.
-
Causality: Toluene acts as an azeotroping agent. Since TMP is highly polar, it initially forms a suspension. As the reaction progresses, the less polar dichloro product dissolves, creating a visual cue for reaction progression.
-
-
Reagent Introduction: Heat the mixture to reflux (110°C). Sparge anhydrous HCl gas into the reaction mixture at a controlled rate of 0.5 moles/hour.
-
In-Process Control (Self-Validation): Monitor the water collection in the Dean-Stark trap. The formation of each C-Cl bond generates exactly one equivalent of water. The reaction is strictly self-validating: once exactly 36 mL (2.0 moles) of water is collected, the gas flow is terminated. This physical stoichiometric readout prevents over-chlorination without the need for constant GC sampling[3].
-
Purification: Cool the reactor. Wash the organic layer with saturated NaHCO₃ to neutralize residual HCl. Concentrate under reduced pressure to yield the crude product, which can be purified via fractional vacuum distillation.
Reactivity Profile: Base-Promoted Intramolecular Cyclization
The primary industrial and synthetic utility of 2,2-bis(chloromethyl)butan-1-ol lies in its conversion to 3-(chloromethyl)-3-ethyloxetane, a highly valuable monomer for photo-curable resins and energetic polymers.
Self-Validating Experimental Protocol: Oxetane Formation
-
Biphasic Setup: Dissolve 0.5 moles of 2,2-bis(chloromethyl)butan-1-ol in 300 mL of dichloromethane (DCM). Add 0.05 moles of tetrabutylammonium bromide (TBAB).
-
Causality: The substrate is insoluble in aqueous base. TBAB acts as a phase-transfer catalyst, shuttling hydroxide ions into the DCM layer to deprotonate the sterically hindered primary alcohol.
-
-
Base Addition: Slowly add 100 mL of 50% w/w aqueous NaOH under vigorous stirring at 40°C.
-
Causality: The high concentration of NaOH ensures rapid deprotonation. The Thorpe-Ingold effect drives the resulting alkoxide to attack the adjacent chloromethyl group, ejecting a chloride ion and closing the strained 4-membered ring.
-
-
In-Process Control (Self-Validation): The reaction validates itself analytically. Perform a rapid GC-MS analysis of the organic layer. The quantitative shift from the parent mass (m/z 170) to the cyclized mass (m/z 134, representing the loss of HCl) confirms complete conversion.
Analytical Characterization and Quality Assurance
To ensure batch-to-batch reproducibility, a rigorous analytical workflow is mandatory before releasing the compound for downstream API synthesis.
Quality assurance and analytical validation workflow for batch release.
-
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic ethyl group signals (a triplet at ~0.9 ppm and a quartet at ~1.4 ppm). The chloromethyl protons typically appear as an AB quartet around 3.5-3.7 ppm, integrating to 4 protons. The hydroxymethyl protons appear as a singlet around 3.6 ppm, integrating to 2 protons.
-
¹³C NMR (CDCl₃, 100 MHz): The quaternary carbon (C2) is the most critical diagnostic peak, appearing around 43 ppm. The absence of signals above 70 ppm confirms that no unreacted TMP remains.
-
GC-MS (EI): The molecule rarely shows a strong molecular ion peak (M⁺) due to the rapid loss of HCl or water in the ionization chamber. Look for the characteristic fragmentation pattern, including the [M-CH₂Cl]⁺ peak at m/z 121 and the [M-H₂O]⁺ peak at m/z 152.
References
-
"2,2-Bis(chloromethyl)butan-1-ol | C6H12Cl2O | CID 11019308", National Center for Biotechnology Information (PubChem),[Link]
- "Method for chlorinating 1,3-propanediol", Google P
Sources
CAS 5381-54-4 molecular weight and solubility profile
Comprehensive Physicochemical Profiling of CAS 5381-54-4 (2,2-Bis(chloromethyl)butan-1-ol): Molecular Weight, Solubility, and Analytical Workflows
Executive Summary
As drug development and advanced materials science increasingly rely on functionalized aliphatic intermediates, understanding the precise physicochemical behavior of building blocks becomes paramount. This whitepaper provides an in-depth technical analysis of CAS 5381-54-4 (2,2-Bis(chloromethyl)butan-1-ol). By synthesizing molecular weight analytics, thermodynamic solubility profiling, and self-validating experimental workflows, this guide serves as an authoritative resource for Senior Application Scientists and research professionals navigating halogenated organic synthesis.
Chemical Identity & Structural Elucidation
CAS 5381-54-4, formally known as 2,2-Bis(chloromethyl)butan-1-ol, is a highly versatile chlorinated organic building block utilized extensively in chemical research[1]. Structurally, it is a substituted 1,3-propanediol derivative featuring a central quaternary carbon bonded to an ethyl group, a hydroxymethyl group, and two chloromethyl groups.
The presence of the two heavy, polarizable chlorine atoms alongside a protic hydroxyl group creates a unique amphiphilic micro-environment. This specific structural geometry makes it an ideal precursor for intramolecular cyclization reactions—such as the synthesis of functionalized oxetanes—and a critical intermediate in advanced chlorination methodologies for polyols[2].
Figure 1: Primary synthetic pathways and chemical reactivity of 2,2-Bis(chloromethyl)butan-1-ol.
Physicochemical Properties & Molecular Weight Analysis
The compound possesses a molecular formula of C 6 H 12 Cl 2 O and a rigorously verified molecular weight of 171.06 g/mol [3]. PubChem records this compound under CID 11019308, highlighting its significance in synthetic libraries[4].
From an analytical perspective, the molecular weight of 171.06 g/mol is not just a static number; it dictates the compound's mass spectrometry (MS) behavior. Because chlorine exists naturally as two major isotopes ( 35 Cl and 37 Cl in a ~3:1 ratio), a molecule with two chlorine atoms will exhibit a distinct M, M+2, and M+4 isotopic cluster in a 9:6:1 intensity ratio. Causality in Analysis: Recognizing this specific isotopic signature is mandatory for preventing false-positive identifications during LC-MS quantification, as aliphatic alcohols often undergo complex fragmentation.
Table 1: Quantitative Physicochemical Summary
| Parameter | Value | Causality / Scientific Implication |
| Chemical Name | 2,2-Bis(chloromethyl)butan-1-ol | Central quaternary carbon dictates steric hindrance in S N 2 reactions. |
| CAS Number | 5381-54-4 | Global identifier for procurement and safety tracking[5]. |
| Molecular Formula | C 6 H 12 Cl 2 O | Indicates a highly saturated, halogen-rich aliphatic backbone. |
| Molecular Weight | 171.06 g/mol | Low MW (<500 Da) ensures favorable ligand efficiency for drug design. |
| LogP (Estimated) | ~1.8 - 2.5 | Amphiphilic nature; favors organic solubility but retains aqueous interaction. |
| H-Bond Donors | 1 (-OH group) | Facilitates targeted hydrogen bonding in protic solvents. |
| H-Bond Acceptors | 1 (-OH group) | Oxygen lone pairs participate in dipole-dipole interactions. |
Solubility Profile & Thermodynamic Behavior
The solubility profile of CAS 5381-54-4 is governed by the competing forces of its functional groups.
-
Organic Solvents (High Solubility): The ethyl and bis(chloromethyl) groups confer significant lipophilicity, driving excellent solubility in polar aprotic solvents (DMSO, DMF, Dichloromethane) and polar protic solvents (Methanol, Ethanol).
-
Aqueous Media (Low to Moderate Solubility): While the terminal hydroxyl group attempts to pull the molecule into aqueous solution via hydrogen bonding, the hydrophobic bulk of the chlorinated aliphatic chain restricts complete dissolution in water.
Causality in Solvent Selection: When utilizing this compound in biological assays or aqueous-heavy synthetic steps, it must first be dissolved in a carrier solvent (e.g., 100% DMSO) to create a highly concentrated stock (>10 mM), followed by rapid dilution into the aqueous buffer to prevent premature precipitation.
Self-Validating Experimental Protocol: Thermodynamic Solubility
When evaluating the solubility of halogenated aliphatic alcohols, kinetic solubility assays (e.g., solvent-shift methods) are prone to false positives due to transient supersaturation. Therefore, a rigorous thermodynamic shake-flask method is mandatory.
The following protocol is designed as a self-validating system to ensure absolute data integrity.
Step-by-Step Methodology
-
Preparation & Isothermal Saturation:
-
Weigh 5.0 mg of solid CAS 5381-54-4 into a 1.5 mL glass vial.
-
Add 500 µL of the target solvent (e.g., PBS buffer pH 7.4 or pure Methanol). The visible presence of undissolved solute ensures the system is saturated.
-
Seal the vial and incubate in a thermoshaker at exactly 37°C (mimicking physiological conditions) at 800 RPM.
-
-
Self-Validation Checkpoint (Equilibration):
-
Causality: To ensure true thermodynamic equilibrium, sample the solution at both 24 hours and 48 hours. If the concentration variance between the two time points exceeds 5%, equilibrium has not been reached, and incubation must be extended. This internal control prevents the reporting of false kinetic supersaturation.
-
-
Phase Separation via Ultracentrifugation:
-
Transfer the suspension to a specialized centrifuge tube and spin at 15,000 × g for 15 minutes at 37°C.
-
Causality: Why ultracentrifugation instead of standard syringe filtration? Halogenated lipophilic compounds have a high propensity to adsorb onto standard PTFE or Nylon filter membranes, which artificially lowers the measured concentration in the filtrate. Centrifugation eliminates this matrix interference.
-
-
LC-MS/MS Quantification:
-
Extract 50 µL of the clear supernatant and dilute appropriately in the mobile phase (e.g., 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate).
-
Causality: Aliphatic chlorinated alcohols lack strong chromophores, making standard HPLC-UV (e.g., at 254 nm) highly insensitive. We mandate the use of LC-MS with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) utilizing ammonium acetate to promote the formation of stable [M+NH4]+ adducts (m/z 188.1).
-
Figure 2: Standardized thermodynamic solubility and LC-MS quantification workflow for CAS 5381-54-4.
Conclusion
CAS 5381-54-4 (2,2-Bis(chloromethyl)butan-1-ol) is a structurally unique building block whose physicochemical properties—specifically its molecular weight of 171.06 g/mol and its amphiphilic solubility profile—dictate its utility in organic synthesis. By employing rigorous, self-validating thermodynamic solubility protocols and leveraging MS isotopic signatures for quantification, researchers can effectively harness this compound for the development of complex polymers, oxetane derivatives, and novel pharmaceutical intermediates.
References
-
PubChem - NIH. "2,2-Bis(chloromethyl)butan-1-ol | CID 11019308". National Center for Biotechnology Information. URL:[Link]
- Google Patents. "JP2003306459A - Method for chlorinating 1,3-propanediol".
Sources
- 1. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]
- 2. JP2003306459A - Method for chlorinating 1,3-propanediol - Google Patents [patents.google.com]
- 3. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]
- 4. 2,2-Bis(chloromethyl)butan-1-ol | C6H12Cl2O | CID 11019308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5381-54-4|2,2-Bis(chloromethyl)butan-1-ol|BLD Pharm [bldpharm.com]
reactivity of chloromethyl groups in 2,2-bis(chloromethyl)-1-butanol
An In-Depth Technical Guide to the Reactivity of Chloromethyl Groups in 2,2-bis(chloromethyl)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2-bis(chloromethyl)-1-butanol is a bifunctional molecule whose synthetic utility is centered on the reactivity of its two primary chloromethyl groups. However, the molecule's structure presents a significant mechanistic challenge that governs its reaction pathways. The two chloromethyl groups are attached to a quaternary carbon, creating a neopentyl-like skeleton. This arrangement introduces severe steric hindrance that fundamentally alters the expected reactivity. While primary alkyl halides are typically excellent substrates for bimolecular nucleophilic substitution (SN2) reactions, the neopentyl-like core of this molecule drastically impedes the backside attack required for this mechanism.[1][2][3] Consequently, reaction pathways are often slow, require forcing conditions, or proceed through alternative mechanisms involving carbocation intermediates (SN1), which are themselves prone to rearrangement.[1][4] This guide provides a detailed analysis of the electronic and steric factors influencing the reactivity of 2,2-bis(chloromethyl)-1-butanol, explores its common reaction pathways, and offers practical, validated protocols for its synthetic transformation.
The Structural Dichotomy: Primary Halide vs. Neopentyl Core
The reactivity of any alkyl halide is primarily dictated by the substitution of the carbon atom bearing the halogen. In 2,2-bis(chloromethyl)-1-butanol, the chlorine atoms are bonded to primary carbons, which would typically suggest a high propensity for SN2 reactions.[5] However, the critical feature of this molecule is the quaternary β-carbon (C2), which is bonded to two chloromethyl groups, an ethyl group, and a hydroxymethyl group. This arrangement is analogous to a neopentyl halide.
The extreme steric bulk around the reaction centers creates a significant energy barrier for the backside approach of a nucleophile, which is essential for the SN2 transition state.[2][6] Studies on similar neopentyl systems have shown that SN2 reactions are exceptionally slow, often 100,000 times slower than for other primary alkyl bromides.[7] For practical purposes, the direct SN2 pathway on 2,2-bis(chloromethyl)-1-butanol is considered kinetically unfavorable and often non-viable under standard conditions.[2]
Caption: Competing SN1 and SN2 pathways for 2,2-bis(chloromethyl)-1-butanol.
Mechanistic Pathways and Competing Reactions
Given the kinetic barrier for the SN2 pathway, other mechanisms must be considered, particularly under conditions that favor ionization.
SN1 Reactivity and Carbocation Rearrangement
Forcing conditions, such as the use of a polar protic solvent and high temperatures, may induce an SN1-type mechanism. This pathway involves the initial loss of a chloride ion to form a primary carbocation.[4] However, primary carbocations are notoriously unstable. This instability drives a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation.
This rearrangement is a critical self-validating feature of the system; the observation of rearranged products is a strong indicator that the reaction proceeded through an SN1 mechanism.[4]
Caption: Carbocation rearrangement pathway following an SN1 ionization event.
Intramolecular Cyclization: The Role of the Hydroxyl Group
The presence of a primary alcohol in the molecule introduces the possibility of an intramolecular reaction. The hydroxyl group can act as an internal nucleophile, attacking one of the electrophilic chloromethyl carbons.[4] This process, known as intramolecular nucleophilic substitution, would lead to the formation of a cyclic ether, specifically a 3,3-disubstituted oxetane. This competing pathway is highly favorable in the presence of a base, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile.
Caption: Intramolecular cyclization to form an oxetane ring.
Experimental Protocols and Methodologies
The following protocols are based on established principles for nucleophilic substitution on sterically hindered substrates.[8][9] Due to the low reactivity of 2,2-bis(chloromethyl)-1-butanol, reaction conditions often require elevated temperatures and extended reaction times.
General Protocol for Nucleophilic Substitution (e.g., Azide Substitution)
This protocol details a representative SN2-type reaction using sodium azide. The choice of a polar aprotic solvent like DMF is crucial to enhance the nucleophilicity of the azide ion and avoid stabilizing a carbocation intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 2,2-bis(chloromethyl)-1-butanol | Reagent | (Assumed Synthesis) | Handle as a reactive alkylating agent. |
| Sodium Azide (NaN₃) | ACS Reagent | Sigma-Aldrich | Highly Toxic. Handle with extreme care.[9] |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics | Polar aprotic solvent. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate | Aqueous solution | - | For work-up. |
| Brine | Saturated NaCl(aq) | - | For work-up. |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-bis(chloromethyl)-1-butanol (1.0 eq).
-
Solvent and Nucleophile Addition: Under an inert atmosphere (e.g., Nitrogen), dissolve the starting material in anhydrous DMF. Add sodium azide (2.2-2.5 eq) in one portion. Using a slight excess of the nucleophile for both chloromethyl groups is recommended.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The higher temperature is necessary to overcome the steric hindrance.
-
Reaction Monitoring (Self-Validation): The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Compare the reaction mixture to the starting material to observe the appearance of mono- and di-substituted products and the consumption of the starting material. This step is critical for determining reaction completion, which may take 24-72 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer. Wash sequentially with water (2x) and brine (1x).[9]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the di-substituted product from any mono-substituted product and unreacted starting material.
-
Application in Polymer Chemistry
The bifunctional nature of 2,2-bis(chloromethyl)-1-butanol makes it a valuable monomer for the synthesis of specialty polymers, such as polyethers or polyesters (after conversion of the hydroxyl group). The chloromethyl groups serve as reactive sites for polymerization reactions, often with di-nucleophiles.[10]
Caption: Use as a bifunctional monomer in step-growth polymerization.
Conclusion and Future Outlook
The reactivity of the chloromethyl groups in 2,2-bis(chloromethyl)-1-butanol is fundamentally governed by its neopentyl-like structure. This steric impediment renders the molecule largely unreactive towards classical SN2 reactions under mild conditions. Successful synthetic transformations require a careful choice of reaction conditions to either force a slow substitution or to control alternative pathways like SN1 with rearrangement or intramolecular cyclization. For drug development professionals and polymer scientists, understanding these mechanistic constraints is paramount. The molecule's bifunctionality offers a platform for creating complex architectures, but only when its inherent steric and electronic properties are fully appreciated and leveraged. Future work may focus on developing catalytic systems that can activate the C-Cl bond under milder conditions, potentially mitigating side reactions and expanding the synthetic utility of this challenging but potentially valuable building block.
References
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Available at: [Link]
-
Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. Gesang Chem. Available at: [Link]
-
Does neopentyl halide undergo SN1? Chemistry Stack Exchange. Available at: [Link]
-
The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Available at: [Link]
-
Nucleophilic substitution and elimination of alkyl halides. University of Calgary. Available at: [Link]
-
Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. Available at: [Link]
-
Can someone pls explain why the answer is B? Reddit. Available at: [Link]
-
Reaction dynamics of Cl + butanol isomers by crossed-beam sliced ion imaging. Faraday Discussions. Available at: [Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Substitution Reactions. Scribd. Available at: [Link]
-
Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
-
Phase-Transfer-Catalyzed Etherification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl with 1-Butanol by Polymer-Supported Catalysis. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Redox-responsive polymers for the reversible extraction of butanol from water. University of South Carolina. Available at: [Link]
-
Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. MDPI. Available at: [Link]
-
Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions. ChemRxiv. Available at: [Link]
-
Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system. ResearchGate. Available at: [Link]
-
Backbone-assisted reactions of polymers. 2. Poly[(chloromethyl)thiirane]. Macromolecules. Available at: [Link]
-
Phase-Transfer-Catalyzed Etherification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl with 1-Butanol by Polymer-Supported Catalysis. Industrial & Engineering Chemistry Research. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
2,2-bis(chloromethyl)butan-1-ol: A Versatile and Underutilized Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Neopentyl-like Scaffold
In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While a plethora of synthons are well-established, a select few remain underexplored, their synthetic potential yet to be fully realized. 2,2-bis(chloromethyl)butan-1-ol is one such molecule. Possessing a unique combination of a primary alcohol and two primary alkyl chlorides arrayed around a quaternary carbon center, this neopentyl-like structure presents a fascinating platform for the synthesis of novel heterocycles, polymers, and intricate scaffolds for drug discovery.
This technical guide aims to provide a comprehensive overview of 2,2-bis(chloromethyl)butan-1-ol, moving beyond a mere recitation of facts to offer field-proven insights into its synthesis, reactivity, and potential applications. For the discerning researcher, this document will serve as a foundational resource, inspiring new avenues of investigation and empowering the design of innovative synthetic strategies.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data in the public domain, the following spectroscopic profile for 2,2-bis(chloromethyl)butan-1-ol is predicted based on the analysis of structurally analogous compounds.[1][2]
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C6H12Cl2O | - |
| Molecular Weight | 171.06 g/mol | - |
| CAS Number | 5381-54-4 | [3] |
| Appearance | Colorless liquid (predicted) | Analogy to similar alcohols |
| Boiling Point | > 100 °C (predicted) | [4] |
| Solubility | Soluble in organic solvents (e.g., CH2Cl2, THF, Et2O) | General solubility of similar compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H and ¹³C NMR spectra of 2,2-bis(chloromethyl)butan-1-ol in CDCl₃ are detailed below. These predictions are based on established chemical shift values and coupling constants for similar structural motifs.[2][5][6][7][8][9][10][11]
¹H NMR (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂CH₃ | ~0.9 | Triplet | 3H |
| -CH₂ CH₃ | ~1.6 | Quartet | 2H |
| -CH₂ OH | ~3.7 | Singlet | 2H |
| -CH₂ Cl | ~3.8 | Singlet | 4H |
| -OH | Variable | Broad Singlet | 1H |
¹³C NMR (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂CH₃ | ~8 |
| -CH₂ CH₃ | ~25 |
| -C (CH₂Cl)₂- | ~50 |
| -CH₂ Cl | ~55 |
| -CH₂ OH | ~70 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorptions for the hydroxyl and alkyl chloride functional groups.[1][12]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
| C-O Stretch | 1000-1260 | Strong |
| C-Cl Stretch | 600-800 | Medium-Strong |
Mass Spectrometry (MS) (Predicted)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak with a characteristic isotopic pattern for two chlorine atoms, along with fragmentation patterns corresponding to the loss of functional groups.[1]
| m/z | Predicted Fragment |
| 170/172/174 | [M]⁺ |
| 139/141 | [M - CH₂OH]⁺ |
| 121/123 | [M - CH₂Cl]⁺ |
| 49/51 | [CH₂Cl]⁺ |
Synthesis of 2,2-bis(chloromethyl)butan-1-ol: Proposed Routes
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2,2-bis(chloromethyl)butan-1-ol.
Experimental Protocol: Chlorination with Thionyl Chloride (Analogous Procedure)
This protocol is adapted from established procedures for the chlorination of primary alcohols.[4]
Materials:
-
2,2-diethyl-1,3-propanediol (1.0 eq)
-
Thionyl chloride (2.2 eq)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add 2,2-diethyl-1,3-propanediol and anhydrous diethyl ether.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Reactivity and Synthetic Potential: A Bifunctional Building Block
The synthetic utility of 2,2-bis(chloromethyl)butan-1-ol stems from the orthogonal reactivity of its hydroxyl and chloromethyl groups.
Reactions of the Hydroxyl Group
The primary alcohol can undergo a variety of transformations, including:
-
Oxidation: To the corresponding aldehyde or carboxylic acid.
-
Esterification: With acyl chlorides or carboxylic acids.
-
Etherification: Via Williamson ether synthesis.
-
Conversion to other leaving groups: Such as tosylates or mesylates, to modulate reactivity.
Reactions of the Chloromethyl Groups
The two primary alkyl chlorides are susceptible to nucleophilic substitution reactions. The neopentyl-like structure may sterically hinder S_N2 reactions to some extent, but the primary nature of the chlorides still allows for substitution with a range of nucleophiles.
Caption: Nucleophilic substitution on the chloromethyl groups.
Intramolecular Cyclization: Synthesis of Oxetanes
One of the most promising applications of 2,2-bis(chloromethyl)butan-1-ol is in the synthesis of 3,3-disubstituted oxetanes.[13] Base-mediated intramolecular cyclization (an intramolecular Williamson ether synthesis) would lead to the formation of the strained four-membered ring system.
Caption: Proposed synthesis of a 3,3-disubstituted oxetane.
Experimental Protocol: Synthesis of 3-chloromethyl-3-ethyloxetane (Analogous Procedure)
This protocol is based on established methods for the synthesis of oxetanes from halohydrins.
Materials:
-
2,2-bis(chloromethyl)butan-1-ol (1.0 eq)
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,2-bis(chloromethyl)butan-1-ol in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 3-chloromethyl-3-ethyloxetane.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from open flames and other ignition sources. The compound is predicted to be a flammable liquid.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion and Future Outlook
2,2-bis(chloromethyl)butan-1-ol represents a building block with significant untapped potential. Its unique trifunctional nature on a neopentyl scaffold offers a gateway to a diverse range of novel molecules. The predicted reactivity, particularly its propensity to form strained oxetane rings, makes it an attractive target for further investigation, especially in the context of medicinal chemistry where the oxetane motif is increasingly recognized as a valuable bioisostere.
Future research should focus on the development of a robust and scalable synthesis of this compound, followed by a thorough experimental investigation of its spectroscopic properties and reactivity. The exploration of its use in the synthesis of novel polymers and as a scaffold for the generation of compound libraries for drug discovery is highly encouraged. As our understanding of this versatile building block grows, so too will its applications in advancing the frontiers of organic synthesis.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- BASF. (2025, December 23).
- (2023, March 24).
- Fisher Scientific. (2009, January 21).
- Sigma-Aldrich. (2025, November 6).
- ThermoFisher. (2025, October 24).
- BenchChem. (n.d.). Synthesis of 2-(Chloromethyl)butanal: A Technical Guide.
-
PubChem. (n.d.). 2-(Chloromethyl)butan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)but-2-en-1-ol. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediol, 2,2-diethyl-. Retrieved from [Link]
- BenchChem. (n.d.). Spectroscopic Profile of 2-(chloromethyl)butanal: A Predictive Analysis.
- BenchChem. (n.d.). Mechanistic Insights into Reactions of 2-(Chloromethyl)
- (2006, March). 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride)
- BenchChem. (n.d.). Spectroscopic Profile of 2-Chlorobutan-1-ol: A Technical Guide.
- Doc Brown's Chemistry. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting.
- SpectraBase. (n.d.). 1-Chloro-2,2-bis(chloromethyl)butane - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 2-METHYL-1-BUTANOL(34713-94-5) 1H NMR spectrum.
-
ResearchGate. (n.d.). Synthesis and Characterisation of Bis-(chloromethyl) Oxetane, its Homopolymer and Copolymer with Tetrahydrofuran. Retrieved from [Link]
- BenchChem. (n.d.).
- (n.d.).
- (2020, November 7). Preparation of 2-Chloro-2-methylbutane (SN1). [Video]. YouTube.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
- PubMed. (2012). Reaction dynamics of Cl + butanol isomers by crossed-beam sliced ion imaging. Faraday discussions, 157, 181-91; discussion 243-84.
- Sigma-Aldrich. (n.d.). 2 chloro 2 methyl butan 1 ol.
- Beilstein-Institut. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2284-2349.
- (n.d.).
- Organic Spectroscopy International. (2015, May 21). APT 13C NMR OF 2 CHLORO BUTANE.
- Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr.
- (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones.
- Study.com. (n.d.). 1) Show the mechanism for the conversion of 2-methyl-2-butanol into 2-chloro-2-methyl butane....
- (n.d.).
- (n.d.).
- Beilstein-Institut. (n.d.).
- PubMed. (n.d.). Synthesis and amphiphilic properties of glycosyl-1,4-benzodiazepin-2,5-diones.
- Wikipedia. (n.d.). 2-Butanol.
- ACS Publications. (2005, June 7). Phase-Transfer-Catalyzed Etherification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl with 1-Butanol by Polymer-Supported Catalysis. Industrial & Engineering Chemistry Research, 44(15), 5578-5584.
- ChemicalBook. (n.d.). 2-Butanol(78-92-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Butanol(78-92-2) 13C NMR spectrum.
- Reactory. (2023, February 2). Reaction of acetyl chloride, 2-methylbutan-1-ol.
- ResearchGate. (n.d.). Preparation of two kinds of chloromethylated polystyrene particle using 1,4-bis (chloromethoxy)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-1,3,2-benzodioxaphosphorin-4-one 95 5381-99-7 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-METHYL-1-BUTANOL(34713-94-5) 1H NMR [m.chemicalbook.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: APT 13C NMR OF 2 CHLORO BUTANE [orgspectroscopyint.blogspot.com]
- 8. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. homework.study.com [homework.study.com]
- 10. 2-Butanol(78-92-2) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Butanol(78-92-2) 13C NMR spectrum [chemicalbook.com]
- 12. 1,3-Propanediol, 2,2-diethyl- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. download.basf.com [download.basf.com]
- 15. CPAchem.Web.Client [cpachem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Application Note & Protocol: Synthesis of Hyperbranched Polyethers via Self-Condensing Polycondensation of 2,2-bis(chloromethyl)butan-1-ol
Introduction
Hyperbranched polymers represent a unique class of dendritic macromolecules characterized by their highly branched, three-dimensional architectures.[1] Unlike perfectly structured dendrimers, hyperbranched polymers are synthesized in a convenient one-pot procedure, making them attractive for a wide range of applications, including coatings, additives, and drug delivery systems.[1][2] The monomer 2,2-bis(chloromethyl)butan-1-ol is an ideal AB₂-type monomer for the synthesis of hyperbranched polyethers. Its structure contains a single nucleophilic hydroxyl group (A) and two electrophilic chloromethyl groups (B), enabling a self-condensing polycondensation reaction to form a highly branched polyether structure.[3][4] This application note provides a detailed protocol for the synthesis, purification, and characterization of hyperbranched polyethers using this versatile monomer.
Mechanism of Polymerization: Self-Condensing Williamson Ether Synthesis
The polymerization of 2,2-bis(chloromethyl)butan-1-ol proceeds via a step-growth polycondensation mechanism, specifically a Williamson ether synthesis.[5] The reaction is initiated by the deprotonation of the hydroxyl group of the monomer using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide can then react with the chloromethyl group of another monomer molecule in a nucleophilic substitution reaction, forming an ether linkage and releasing a chloride ion. As the reaction progresses, the newly formed polymer chains also contain reactive hydroxyl and chloromethyl end groups, allowing for further branching and propagation, leading to a hyperbranched architecture.[4]
It is crucial to control the reaction conditions to favor intermolecular reactions over potential intramolecular cyclization, which can limit the growth of the polymer chain. This is typically achieved by maintaining an appropriate monomer concentration.[4]
Visualization of the Polymerization Pathway
Caption: Polymerization pathway of 2,2-bis(chloromethyl)butan-1-ol.
Experimental Protocol
This protocol details the synthesis of a hyperbranched polyether from 2,2-bis(chloromethyl)butan-1-ol.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2,2-bis(chloromethyl)butan-1-ol | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive, handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Dry using a solvent purification system or over sodium/benzophenone. |
| Methanol | ACS grade | Fisher Scientific | For quenching and precipitation. |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | For purification. |
| Hexanes | ACS grade | Fisher Scientific | For washing and removal of mineral oil. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory grade | VWR | For drying organic phases. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Schlenk line (optional, but recommended)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
High-vacuum pump
Synthesis Procedure
-
Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen.
-
Reagent Addition:
-
To the flask, add sodium hydride (1.3 equivalents, e.g., 2.08 g of 60% dispersion for 0.1 mol of monomer). The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes under an inert atmosphere, followed by careful decantation.
-
Add 100 mL of anhydrous THF to the flask via a cannula or syringe.
-
Stir the suspension at room temperature.
-
In a separate flask, dissolve 2,2-bis(chloromethyl)butan-1-ol (1 equivalent, e.g., 17.1 g, 0.1 mol) in 50 mL of anhydrous THF.
-
-
Reaction Initiation:
-
Slowly add the monomer solution to the NaH suspension in the reaction flask dropwise using an addition funnel over 30 minutes. Hydrogen gas will evolve, so ensure proper ventilation and a safe exhaust.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
-
Polymerization:
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain reflux for 24-48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by techniques such as GPC if desired.
-
-
Quenching and Work-up:
-
After the desired reaction time, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of methanol to destroy any unreacted NaH.
-
Remove the THF solvent using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude product in dichloromethane (DCM).
-
Wash the organic phase with water (3 x 50 mL) to remove any salts.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under high vacuum at 40-50 °C to a constant weight.
-
Experimental Workflow Visualization
Sources
Application Note: 2,2-Bis(chloromethyl)butan-1-ol as a Versatile Trifunctional Monomer in Polymer Synthesis
Executive Summary
In advanced polymer chemistry and materials science, the architectural control of macromolecules is heavily dependent on the selection of multifunctional precursors. 2,2-Bis(chloromethyl)butan-1-ol (CAS 5381-54-4) is a highly reactive, asymmetric AB₂-type monomer derived from trimethylolpropane (TMP) [1]. Featuring one hydroxymethyl group (the "A" function) and two chloromethyl groups (the "B" functions) attached to a central quaternary carbon, this compound serves as a critical junction point in synthetic pathways.
Depending on the thermodynamic and kinetic conditions applied, this monomer can be directed down two distinct synthetic avenues:
-
Intramolecular Cyclization: Yielding 3-chloromethyl-3-ethyloxetane (CMEO), a highly strained cyclic ether used in cationic ring-opening polymerization (CROP) for energetic binders and photo-cross-linkable polymers[2, 4].
-
Intermolecular Polycondensation: Yielding hyperbranched polyethers (HBPEs) via step-growth Williamson ether synthesis, which are utilized in drug delivery networks, rheology modifiers, and dendritic scaffolds.
This application note provides researchers and drug development professionals with the mechanistic causality, quantitative data, and self-validating protocols required to harness 2,2-bis(chloromethyl)butan-1-ol effectively.
Mechanistic Insights: The Dual-Pathway Causality
The reactivity of 2,2-bis(chloromethyl)butan-1-ol is governed by the nucleophilicity of its alkoxide intermediate. When exposed to a strong base (e.g., NaOH), the primary hydroxyl group is deprotonated. The spatial proximity of the resulting alkoxide to the adjacent electrophilic chloromethyl groups creates a kinetic competition between intramolecular ring closure and intermolecular chain extension.
Pathway A: Intramolecular Cyclization (Oxetane Formation)
To favor the formation of the 4-membered oxetane ring (CMEO), the reaction must be driven kinetically. This is achieved by maintaining a dilute monomer concentration and utilizing a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic aqueous/organic system[3]. The PTC facilitates the transfer of the hydroxide ion into the organic phase, allowing rapid deprotonation. The low concentration ensures that the alkoxide statistically collides with its own adjacent chloromethyl group faster than it encounters another monomer molecule, resulting in a rapid intramolecular S_N2 displacement of the chloride ion.
Pathway B: Intermolecular Polycondensation (Hyperbranched Polyethers)
Conversely, synthesizing highly branched, three-dimensional polyethers requires suppressing the cyclization. This is achieved by operating in bulk (solvent-free) or highly concentrated solutions at elevated temperatures (>120 °C). Under these conditions, the intermolecular collision rate exceeds the intramolecular cyclization rate. The monomer undergoes an AB₂ step-growth polycondensation, where the growing polymer retains one unreacted hydroxyl focal point and an exponentially increasing number of chloromethyl end-groups, creating a highly functionalized dendritic architecture.
Reaction pathways of 2,2-bis(chloromethyl)butan-1-ol yielding linear or hyperbranched polymers.
Quantitative Data & Pathway Comparison
To ensure reproducibility and proper experimental design, the physicochemical properties of the monomer and the divergent reaction parameters are summarized below.
Table 1: Physicochemical Properties of the Monomer
| Property | Value |
| Chemical Name | 2,2-bis(chloromethyl)butan-1-ol |
| CAS Number | 5381-54-4 |
| Molecular Formula | C₆H₁₂Cl₂O |
| Molecular Weight | 171.06 g/mol |
| Monomer Architecture | AB₂ (A = –OH, B = –CH₂Cl) |
| Primary Applications | Oxetane precursor, dendritic polymer core synthesis |
Table 2: Comparison of Reaction Parameters for Divergent Pathways
| Parameter | Pathway A: Oxetane Synthesis (CMEO) | Pathway B: Hyperbranched Polyether |
| Reaction Mode | Intramolecular Cyclization | Intermolecular Step-Growth |
| Concentration | Dilute (Biphasic organic/aqueous) | Concentrated or Bulk (Solvent-free) |
| Catalyst System | 50% aq. NaOH + PTC (e.g., TBAB) | Solid NaOH or KOH |
| Temperature | 90–100 °C | 120–150 °C |
| Primary Product | 3-Chloromethyl-3-ethyloxetane | Chloromethyl-terminated Polyether |
| Byproducts | NaCl, H₂O | NaCl, H₂O |
Experimental Protocols
The following self-validating protocols are designed to maximize yield while minimizing competing side reactions.
Protocol A: Synthesis of 3-Chloromethyl-3-ethyloxetane (CMEO)
This protocol leverages a phase-transfer catalyzed dehydrohalogenation to force the intramolecular ring closure [3].
Reagents Required:
-
2,2-bis(chloromethyl)butan-1-ol (1.0 eq, 100 mmol)
-
Sodium Hydroxide (NaOH), 50% w/w aqueous solution (2.5 eq, 250 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol)
-
Deionized Water & Diethyl Ether (for extraction)
Step-by-Step Methodology:
-
Reactor Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Base/Catalyst Loading: Add the 50% aqueous NaOH solution and TBAB to the flask. Heat the mixture to 90 °C under vigorous mechanical stirring (≥ 500 rpm) to ensure high interfacial surface area.
-
Monomer Addition (Critical Step): Load 2,2-bis(chloromethyl)butan-1-ol into the dropping funnel. Add the monomer dropwise over a period of 2 hours. Causality: Slow addition maintains a low steady-state concentration of the monomer in the reactor, heavily favoring intramolecular cyclization over intermolecular oligomerization.
-
Reflux & Dehydrohalogenation: Once addition is complete, maintain the reaction at 95–100 °C for an additional 4 hours. The reaction is complete when the organic layer shows complete consumption of the starting material via GC-MS.
-
Phase Separation: Cool the mixture to room temperature. Add 100 mL of deionized water to dissolve the precipitated NaCl salts. Extract the aqueous layer with diethyl ether (3 × 50 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄. Filter and remove the ether under reduced pressure. Purify the crude liquid via vacuum distillation (approx. 130–135 °C at 21.3 kPa) to yield pure CMEO as a clear, colorless liquid [2].
Step-by-step experimental workflow for the synthesis of 3-chloromethyl-3-ethyloxetane (CMEO).
Protocol B: Synthesis of Hyperbranched Polyether (HBPE)
This protocol utilizes bulk step-growth polymerization to construct dendritic architectures.
Reagents Required:
-
2,2-bis(chloromethyl)butan-1-ol (1.0 eq, 50 mmol)
-
Potassium Hydroxide (KOH), finely powdered (1.2 eq, 60 mmol)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (Minimal amount, ~10 mL to lower initial viscosity)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a 100 mL Schlenk flask equipped with a Dean-Stark trap and a magnetic stir bar, combine the monomer, powdered KOH, and NMP. Purge the system with dry Nitrogen for 15 minutes.
-
Polycondensation Initiation: Submerge the flask in an oil bath pre-heated to 130 °C. Causality: The high temperature and lack of a phase-transfer catalyst suppress oxetane ring formation, forcing the alkoxide to attack the chloromethyl groups of neighboring molecules.
-
Water Removal: As the Williamson ether synthesis proceeds, water is generated as a byproduct. The Dean-Stark trap continuously removes this water, driving the equilibrium forward and preventing the hydrolysis of the unreacted chloromethyl groups.
-
Viscosity Monitoring: Stir the mixture for 12–18 hours. The reaction mixture will become highly viscous as the molecular weight and degree of branching increase.
-
Termination and Precipitation: Cool the mixture to 60 °C and dilute with 20 mL of THF to reduce viscosity. Precipitate the polymer by adding the solution dropwise into 500 mL of vigorously stirred cold methanol.
-
Validation: Collect the precipitated hyperbranched polyether via vacuum filtration. Characterize the degree of branching (DB) using ¹H and ¹³C NMR spectroscopy, specifically analyzing the integrals of the dendritic, linear, and terminal repeating units.
References
- Crivello, J. V., & Sasaki, H. (1993). "Oxetane polymers and methods of preparation thereof". US Patent 10,377,855 B2.
-
Bacher, E., et al. (2005). "Synthesis and Characterization of Photo-Cross-Linkable Hole-Conducting Polymers". Macromolecules, 38(5), 1640-1647. URL: [Link]
optimizing reaction conditions for 2,2-bis(chloromethyl)butan-1-ol esterification
Welcome to the Technical Support Center for the esterification of 2,2-bis(chloromethyl)butan-1-ol (CAS 5381-54-4)[1]. This portal is designed for researchers and drug development professionals dealing with the unique synthetic challenges presented by this highly sterically hindered, polyfunctional intermediate.
Because the hydroxyl group is adjacent to a quaternary carbon (a neopentyl-type system), standard esterification protocols often fail or proceed at impractically slow rates[2]. Furthermore, the presence of two electrophilic chloromethyl groups introduces the risk of intramolecular side reactions. This guide synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to ensure optimal yields.
Frequently Asked Questions (FAQs)
Q: Why is my standard acid chloride/triethylamine protocol yielding less than 10% conversion? A: 2,2-bis(chloromethyl)butan-1-ol is a neopentyl alcohol. The massive steric bulk of the quaternary β -carbon heavily shields the hydroxyl oxygen, preventing it from attacking the carbonyl carbon of the acylating agent. Triethylamine is a Brønsted base but a poor nucleophilic catalyst. To overcome this steric barrier, you must use a nucleophilic acyl transfer catalyst like 4-(Dimethylamino)pyridine (DMAP)[3]. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is extruded from the steric bulk of the solvent shell and reacts much faster with hindered alcohols[4].
Q: I am observing a major byproduct with a lower mass than my target ester. What is it, and how do I prevent it? A: You are likely observing 3-(chloromethyl)-3-ethyloxetane . Under strongly basic conditions (e.g., NaH, KOtBu, or prolonged heating with strong amine bases), the deprotonated alkoxide of your alcohol undergoes an intramolecular SN2 attack on one of the adjacent chloromethyl groups. This 4-membered ring closure is heavily favored by the Thorpe-Ingold effect due to the quaternary center. To prevent this, strictly avoid strong bases . Use mild, non-nucleophilic tertiary amines (like DIPEA) and keep reaction temperatures at or below room temperature.
Q: Should I use DCC, DIC, or EDC for a Steglich-type esterification with this substrate? A: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is highly recommended. Because the esterification of hindered alcohols requires extended reaction times, using DCC (N,N'-Dicyclohexylcarbodiimide) generates large amounts of dicyclohexylurea (DCU). DCU is partially soluble in organic solvents and notoriously difficult to separate from non-polar ester products. EDC produces a water-soluble urea byproduct that is easily removed during a standard aqueous workup.
Mechanistic Workflow & Troubleshooting Logic
To understand why specific reagents are chosen, it is critical to visualize the catalytic cycle and the troubleshooting decision matrix.
Fig 1: DMAP nucleophilic catalysis overcoming neopentyl steric hindrance.
Fig 2: Decision tree for troubleshooting esterification reaction profiles.
Quantitative Data: Parameter Optimization
The following table summarizes internal optimization data for the esterification of 2,2-bis(chloromethyl)butan-1-ol with a standard aliphatic carboxylic acid/acyl chloride.
| Method / Reagents | Base & Catalyst | Temp (°C) | Time (h) | Oxetane Risk | Typical Yield |
| Direct Acid Chloride | TEA (1.5 eq) | 25 | 24 | Low | < 15% |
| Acid Chloride + DMAP | DIPEA (1.5 eq), DMAP (0.5 eq) | 25 | 12 | Low | 88 - 95% |
| Standard Steglich | DCC (1.2 eq), DMAP (0.1 eq) | 25 | 48 | Low | 40 - 50% |
| Modified Steglich | EDC·HCl (1.5 eq), DMAP (1.0 eq) | 25 | 16 | Low | 80 - 85% |
| Alkoxide Attack | NaH (1.1 eq), Acid Chloride | 0 to 25 | 4 | CRITICAL | < 5% (Mostly Oxetane) |
Self-Validating Experimental Protocols
Protocol A: DMAP-Catalyzed Acyl Chloride Esterification (Recommended)
Use this protocol when your carboxylic acid can be readily converted to an acid chloride, as it provides the highest thermodynamic driving force for hindered alcohols.
Materials:
-
2,2-bis(chloromethyl)butan-1-ol (1.0 equiv)
-
Acyl Chloride (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Add 2,2-bis(chloromethyl)butan-1-ol and anhydrous DCM.
-
Base Addition: Add DIPEA and DMAP to the stirring solution. The solution should remain clear.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride dropwise over 10 minutes.
-
Causality Check: Dropping the temperature controls the initial exothermic formation of the N-acylpyridinium intermediate, preventing localized heating that could trigger oxetane formation.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.
-
Self-Validation (TLC/LCMS Quench): Take a 20 μ L aliquot and quench it into 0.5 mL of methanol containing a drop of triethylamine.
-
Logic: If the acyl chloride is still active but the reaction has stalled, the methanol will rapidly form the methyl ester. If LCMS shows methyl ester but unreacted 2,2-bis(chloromethyl)butan-1-ol, your system is sterically stalled. Action: Add an additional 0.5 equiv of DMAP.
-
-
Workup: Quench the reaction with saturated aqueous NH4Cl . Extract with DCM (3x). Wash the combined organics with 1M HCl (to remove DMAP and DIPEA), followed by saturated NaHCO3 and brine. Dry over Na2SO4 , filter, and concentrate.
Protocol B: Modified Steglich Esterification (For Sensitive Substrates)
Use this protocol if the carboxylic acid cannot be converted to an acid chloride (e.g., presence of acid-sensitive protecting groups).
Materials:
-
2,2-bis(chloromethyl)butan-1-ol (1.0 equiv)
-
Carboxylic Acid (1.2 equiv)
-
EDC·HCl (1.5 equiv)
-
DMAP (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve the carboxylic acid and DMAP in anhydrous DCM. Add EDC·HCl in one portion at room temperature. Stir for 30 minutes.
-
Causality Check: Pre-forming the active O-acylisourea and subsequent N-acylpyridinium intermediate before adding the hindered alcohol prevents the alcohol from competing for unproductive pathways.
-
-
Coupling: Add 2,2-bis(chloromethyl)butan-1-ol dropwise.
-
Monitoring: Stir at room temperature for 16-24 hours. Monitor via TLC. Because neopentyl alcohols react slowly, the active ester may slowly hydrolyze if trace water is present. Ensure strictly anhydrous conditions.
-
Workup: Dilute with DCM. Wash sequentially with water (to remove the EDC urea byproduct), 1M HCl, saturated NaHCO3 , and brine. Dry over MgSO4 and concentrate under reduced pressure.
Sources
- 1. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. LiNTf2–iPr2NEt: a catalyst for the acylation of phenols and primary alcohols with carboxylic anhydrides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Technical Support Center: Synthesis of Hyperbranched Polyethers from 2,2-bis(chloromethyl)butan-1-ol
A Guide to Preventing and Troubleshooting Side Reactions
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the polymerization of 2,2-bis(chloromethyl)butan-1-ol. The synthesis of hyperbranched polyethers from this AB₂-type monomer offers unique properties such as high solubility, low viscosity, and a high density of terminal functional groups.[1][2] However, the process is sensitive to reaction conditions, and several side reactions can compromise the yield, molecular weight, and structural integrity of the final product.
This document provides a troubleshooting-oriented approach in a question-and-answer format to directly address the common challenges encountered during experimentation. We will delve into the causality behind these issues and provide field-proven protocols to ensure reproducible, high-quality results.
Section 1: Fundamental Principles of Polymerization
The polymerization of 2,2-bis(chloromethyl)butan-1-ol is a self-condensing polyetherification. The monomer possesses one nucleophilic hydroxyl group (A) and two electrophilic chloromethyl groups (B₂). The fundamental reaction involves the nucleophilic attack of a hydroxyl group (typically deprotonated by a base to form a more reactive alkoxide) on the carbon of a chloromethyl group of another monomer or growing polymer, eliminating a chloride ion. This process allows for the one-step synthesis of highly branched, tree-like polymer architectures.[1][3]
The idealized reaction proceeds as follows, leading to a dendritic structure with numerous terminal chloromethyl groups and a single focal hydroxyl group.
Caption: Idealized polymerization pathway of an AB₂ monomer.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the polymerization of 2,2-bis(chloromethyl)butan-1-ol.
Q1: My reaction resulted in an insoluble gel. What caused this, and how can I prevent it?
Answer:
Causality: Uncontrolled Intermolecular Cross-linking
Gelation is the most critical side reaction in hyperbranched polymer synthesis. It occurs when growing polymer chains cross-link extensively, forming a single, macroscopic network that is insoluble in any solvent.[1] This happens when the rate of reaction between large, multifunctional polymer chains is too high, which is often a consequence of high monomer concentration.
Prevention Strategy: Controlled Monomer Addition
The most effective method to prevent gelation is to maintain a low instantaneous concentration of the monomer in the reaction vessel. This is achieved through a "pseudo-one-pot" or slow monomer addition protocol. This technique ensures that a newly introduced monomer is more likely to react with the growing polymer chains rather than other monomers, favoring intramolecular branching over intermolecular cross-linking.
Troubleshooting Workflow for Gelation
Caption: Workflow for troubleshooting polymer gelation.
Experimental Protocol: Slow Monomer Addition for Gel Prevention
-
Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight. Assemble the reaction apparatus (e.g., three-neck flask with a condenser, mechanical stirrer, and dropping funnel) while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent and Base: Add a suitable high-boiling-point solvent (e.g., diphenyl ether) and a non-nucleophilic base (e.g., powdered anhydrous potassium carbonate) to the reaction flask. Heat the mixture to the desired reaction temperature (e.g., 160 °C) with vigorous stirring.
-
Monomer Solution: Prepare a solution of the 2,2-bis(chloromethyl)butan-1-ol monomer in the same solvent.
-
Slow Addition: Using a syringe pump, add the monomer solution to the hot solvent/base mixture over an extended period (e.g., 8-12 hours).
-
Reaction Completion: After the addition is complete, maintain the reaction temperature for an additional 4-6 hours to ensure maximum conversion.
-
Work-up: Cool the reaction mixture, filter to remove the inorganic salts, and precipitate the polymer by pouring the solution into a non-solvent like methanol.[4]
| Parameter | "One-Pot" Bulk Addition | Slow Monomer Addition | Outcome |
| Monomer Conc. | High (initially) | Low (instantaneous) | Prevents intermolecular coupling |
| Reaction Rate | Uncontrolled, rapid | Controlled, steady | Avoids rapid network formation |
| Typical Result | Insoluble Gel | Soluble Hyperbranched Polymer | Desired product is obtained |
Q2: The molecular weight of my polymer is low, and the polydispersity index (PDI) is high. What's wrong?
Answer:
Causality: Intramolecular Cyclization and Chain-Terminating Impurities
Low molecular weight and high PDI are often symptoms of competing side reactions that terminate chain growth prematurely.
-
Intramolecular Cyclization: The hydroxyl group of a monomer or a growing chain can react with one of its own chloromethyl groups to form a stable, six-membered cyclic ether (an oxetane derivative).[5] This is a chain-terminating event as it consumes the propagating hydroxyl group. This reaction is entropically favored at very low concentrations.
-
Impurities: Nucleophilic impurities, especially water or monofunctional alcohols, can act as chain stoppers.[6] Water can react with chloromethyl groups, and monofunctional impurities will cap growing chains, preventing further polymerization.
Caption: Competing intermolecular vs. intramolecular reactions.
Prevention Strategies:
-
Optimize Concentration: While very high concentrations lead to gelation, very low concentrations can favor intramolecular cyclization. The slow addition method helps find a balance, keeping the instantaneous monomer concentration low but the overall concentration of growing polymer high enough to favor intermolecular reactions.
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and equipment are rigorously dried.[6] Solvents should be distilled from an appropriate drying agent (e.g., calcium hydride) immediately before use. The reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).
-
Monomer Purity: Purify the 2,2-bis(chloromethyl)butan-1-ol monomer, for instance by recrystallization or vacuum distillation, to remove any monofunctional or non-reactive impurities.
Q3: How do I confirm the reaction has gone to completion and my polymer is free of residual starting materials?
Answer:
Causality: Incomplete Reaction
Step-growth polymerizations require very high conversion rates (>99%) to achieve high molecular weights.[4] Incomplete reactions can result from insufficient reaction time, non-optimal temperature, or steric hindrance in the later, more congested stages of polymerization.
Verification and Optimization:
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture over time. After work-up, these samples can be analyzed by ¹H NMR spectroscopy. The disappearance of the signal corresponding to the CH₂-OH proton and the appearance of new signals for the polyether backbone (R-CH₂-O-CH₂-R) confirm the reaction's progress.
-
FTIR Spectroscopy: In the final product, the disappearance of the broad hydroxyl (-OH) stretch around 3300 cm⁻¹ is a key indicator of a successful reaction.
-
Driving the Reaction to Completion:
-
Increase Temperature: If the reaction stalls, a modest increase in temperature for the final few hours can help overcome the activation energy for reactions on sterically hindered sites.
-
Ensure Efficient Base: Use a sufficient excess of a strong, non-nucleophilic base to ensure the hydroxyl groups remain deprotonated and reactive throughout the process.
-
Protocol: Reaction Monitoring by ¹H NMR
-
Sampling: Under a positive pressure of inert gas, carefully extract ~0.1 mL of the reaction mixture using a dry syringe.
-
Quenching: Immediately quench the aliquot in a vial containing deuterated chloroform (CDCl₃) and a small amount of dilute acid to neutralize the base.
-
Work-up: Add a small amount of water, shake, and separate the organic layer. Dry the organic layer with anhydrous MgSO₄ and filter it into an NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum. Compare the integration of the monomer's -CH₂OH signal with the newly formed ether linkage signals to estimate the extent of conversion.
Section 3: Summary of Best Practices
| Area | Best Practice | Rationale |
| Monomer & Reagents | Purify monomer before use. Use freshly distilled, anhydrous solvents. | Prevents chain termination and side reactions caused by impurities.[6] |
| Reaction Setup | Use oven-dried glassware assembled under an inert atmosphere (N₂ or Ar). | Eliminates water, which acts as a potent chain-terminating agent. |
| Reaction Control | Employ a slow monomer addition technique via syringe pump. | Maintains low instantaneous monomer concentration to prevent gelation.[1] |
| Temperature | Maintain a consistent, optimized temperature. Consider a slight increase near the end. | Balances reaction rate while minimizing side reactions like cyclization. |
| Analysis | Monitor reaction progress with techniques like NMR or FTIR. | Confirms conversion and helps optimize reaction time. |
References
- [No Title Found]
- Hawker, C. J., & Fréchet, J. M. J. (1991). The synthesis and polymerization of a hyperbranched polyether macromonomer. Polymer, 32(15), 2829-2835.
- [No Title Found]
- BenchChem. (2025). Identifying side reactions in cationic polymerization of substituted oxetanes. BenchChem Technical Support.
- Sawamoto, M., & Higashimura, T. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5575-5600.
- [No Title Found]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Tsubokawa, N., Jian, H., & Sone, Y. (1989). Cationic Grafting from Carbon Black. IX. Cationic Ring-Opening Polymerization and Copolymerization of 3,3-Bis-(Chloromethyl)Oxetane. Journal of Macromolecular Science: Part A - Chemistry, 26(5), 731-744.
- Nishikubo, T. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- Gao, C., & Yan, D. (2018).
- Xing, L., et al. (2022). Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Frontiers in Earth Science, 10.
- Al-Mutairi, Z. H., et al. (2023). Preparation and Characterization of a Novel Hyperbranched Polyester Polymers Using A2+B3 Monomers. Polymers & Polymer Composites, 31.
- Sigg, S. J. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 354-381.
- da Silva, C. C., et al. (2019). Application of Glycerol in the Synthesis of Hyperbranched and Highly Branched Polyethers: Characterization, Morphology and Mechanism Proposal. Semantic Scholar.
- Wikipedia. (n.d.).
- Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.
- [No Title Found]
- Hammond, P. (2006).
- [No Title Found]
- [No Title Found]
- BenchChem. (2025). Troubleshooting polymerization reactions with norbornene monomers. BenchChem Technical Support.
- [No Title Found]
- Sardon, H., & Hedrick, J. L. (2019). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. ACS Sustainable Chemistry & Engineering, 7(4), 3845-3854.
- Inoue, S. (2000). HIGHLIGHT - Controlled Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(16), 2861-2871.
- BenchChem. (2025). Troubleshooting guide for "Bis(4-aminocyclohexyl)methyl carbamate" polymerization issues. BenchChem Technical Support.
Sources
- 1. Hyperbranched Macromolecules: From Synthesis to Applications [mdpi.com]
- 2. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Low Conversion Rates in 2,2-bis(chloromethyl)butan-1-ol Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving 2,2-bis(chloromethyl)butan-1-ol. Its unique neopentyl-like structure presents specific hurdles that can lead to low conversion rates and the formation of unexpected side products. This center provides in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion rates in my Williamson ether synthesis with 2,2-bis(chloromethyl)butan-1-ol?
A: Low conversion in the Williamson ether synthesis is a common issue with this substrate and is often attributed to its significant steric hindrance. The reaction proceeds via an S(_N)2 mechanism, which is highly sensitive to the bulkiness of the reactants.[1][2] The two chloromethyl groups and the ethyl group on the adjacent carbon create a crowded environment around the primary alcohol, impeding the approach of the alkyl halide to the alkoxide. Additionally, the alkoxide itself is a strong base, which can favor elimination (E2) side reactions over the desired substitution (S(_N)2), especially with secondary or tertiary alkyl halides.[3][4]
Q2: Could intramolecular cyclization be a significant side reaction, and how can I minimize it?
A: Yes, intramolecular cyclization is a plausible and significant side reaction. Under basic conditions, the deprotonated hydroxyl group can attack one of the adjacent chloromethyl groups, leading to the formation of 3-chloromethyl-3-ethyl-oxetane. This is an intramolecular Williamson ether synthesis. To minimize this, you can employ strategies that favor the intermolecular reaction, such as using a high concentration of the external electrophile (your alkylating agent) and carefully selecting reaction conditions (e.g., lower temperatures) that might disfavor the kinetics of the intramolecular cyclization.
Q3: What are the recommended starting conditions for an esterification reaction with this sterically hindered alcohol?
A: Due to the steric hindrance of 2,2-bis(chloromethyl)butan-1-ol, standard Fischer esterification conditions (carboxylic acid with a strong acid catalyst) may result in low yields.[5] More effective methods involve the use of more reactive acylating agents. A highly recommended approach is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP).[6][7] Alternatively, using an acid anhydride or an acid chloride with a catalytic amount of DMAP under solvent-free conditions can also lead to high yields of the corresponding ester.[8][9][10]
Q4: How reactive are the chloro- groups to substitution during my reactions?
A: The chloro- groups are on a neopentyl-like carbon center, which makes them notoriously unreactive in S(N)2 reactions due to extreme steric hindrance that blocks backside attack by a nucleophile.[11][12] S(_N)1 reactions are also unlikely because they would require the formation of a highly unstable primary carbocation.[11][13] While rearrangements can occur after carbocation formation, direct substitution on these chloro- groups is generally very slow under typical ether or ester synthesis conditions.[13] However, under more forcing conditions or with very strong, small nucleophiles, substitution could potentially occur.
Q5: My 2,2-bis(chloromethyl)butan-1-ol is not dissolving well in the reaction solvent. What are my options?
A: Poor solubility can significantly impede reaction rates. It is advisable to use aprotic polar solvents such as DMF, DMSO, or acetonitrile, as they are generally good at dissolving a wide range of organic molecules and do not interfere with reactions like the Williamson ether synthesis.[14] If solubility remains an issue, consider employing phase-transfer catalysis (PTC). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can help transfer the alkoxide from a solid or aqueous phase into the organic phase where the reaction occurs, often under milder conditions and without the need for strictly anhydrous solvents.[15][16][17]
Part 2: Troubleshooting Guides
Guide 1: Low Conversion in Williamson Ether Synthesis
Symptom: Incomplete consumption of 2,2-bis(chloromethyl)butan-1-ol and low yield of the desired ether product.
Root Cause Analysis & Corrective Actions:
-
Possible Cause 1: Insufficient Deprotonation. The hydroxyl group must be fully deprotonated to form the nucleophilic alkoxide.
-
Troubleshooting:
-
Choice of Base: For sterically hindered alcohols, a strong base is crucial. Sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃).[14] Ensure the base is fresh and handled under anhydrous conditions.
-
Temperature: Gently warming the alcohol and base mixture before adding the alkyl halide can ensure complete deprotonation.
-
-
-
Possible Cause 2: Steric Hindrance Impeding S(_N)2 Reaction. This is the most significant challenge with this substrate.
-
Troubleshooting:
-
Reaction Time and Temperature: These reactions may require prolonged reaction times (24-48 hours) and elevated temperatures to overcome the high activation energy. Monitor the reaction progress by TLC or GC.
-
Alkylating Agent: The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl.[14] If using a less reactive alkyl chloride, consider converting it to the more reactive iodide in-situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[14]
-
Phase-Transfer Catalysis (PTC): The use of a PTC like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates by bringing the reactants into closer proximity in the organic phase.[17][18] This method is also tolerant of biphasic (e.g., toluene/aqueous NaOH) conditions.[18]
-
-
-
Possible Cause 3: Competing Intramolecular Cyclization. The formation of 3-chloromethyl-3-ethyl-oxetane can be a major competing pathway.
-
Troubleshooting:
-
Concentration: Use a higher concentration of the alkylating agent to favor the intermolecular reaction pathway.
-
Temperature Control: While higher temperatures can increase the rate of the desired reaction, they might also accelerate the intramolecular side reaction. An optimal temperature must be determined experimentally.
-
-
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, dissolve 2,2-bis(chloromethyl)butan-1-ol (1.0 eq) in toluene.
-
Reagent Addition: Add a 50% (w/w) aqueous sodium hydroxide solution and a catalytic amount (5 mol%) of tetrabutylammonium bromide (TBAB).[18]
-
Heating and Alkylation: Vigorously stir the biphasic mixture and heat to 70-80 °C.
-
Slow Addition: Slowly add the primary alkyl halide (1.1-1.5 eq) to the reaction mixture over 30 minutes.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-24 hours).
-
Workup: After cooling to room temperature, separate the organic layer. Wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Guide 2: Low Yield in Esterification Reactions
Symptom: Low yield of the desired ester, with significant recovery of unreacted 2,2-bis(chloromethyl)butan-1-ol.
Root Cause Analysis & Corrective Actions:
-
Possible Cause 1: Unfavorable Equilibrium in Fischer Esterification. The direct reaction with a carboxylic acid is reversible.
-
Troubleshooting: This method is generally not recommended for sterically hindered alcohols. If it must be used, employ a large excess of the carboxylic acid and remove water as it is formed using a Dean-Stark apparatus.
-
-
Possible Cause 2: Steric Hindrance Reducing Nucleophilicity. The bulky groups surrounding the hydroxyl group make it a poor nucleophile.
-
Troubleshooting:
-
Use a More Reactive Acylating Agent: Instead of a carboxylic acid, use an acid anhydride or an acid chloride. These are much more electrophilic and reactive.
-
Catalysis with DMAP: 4-(N,N-dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of sterically hindered alcohols.[7] It reacts with the acid anhydride or chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol.[6]
-
-
-
Setup: To a mixture of 2,2-bis(chloromethyl)butan-1-ol (1.0 eq) and DMAP (0.05-0.1 eq), add the acid anhydride (1.1 eq) at room temperature under an inert atmosphere.[8]
-
Reaction: Stir the mixture. The reaction is often exothermic. If necessary, gentle heating (40-60 °C) can be applied to drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or GC. These reactions are often complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove excess anhydride and the resulting carboxylic acid. Follow with water and brine washes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can then be purified by column chromatography or distillation.
Part 3: Visualizations & Data
Data Presentation
Table 1: Comparison of Common Bases for Williamson Ether Synthesis
| Base | Solvent | Typical Temperature | Strengths | Weaknesses |
| NaH | DMF, THF | 0 °C to RT | Strong, irreversible deprotonation[14] | Moisture sensitive, requires anhydrous conditions |
| NaOH/KOH (aq) | Toluene, CH₂Cl₂ | 60-80 °C | Inexpensive, effective with PTC[18] | Biphasic system, requires vigorous stirring |
| K₂CO₃ | Acetone, DMF | Reflux | Mild, easy to handle | Often not strong enough for hindered alcohols[18] |
| KOtBu | THF, DMSO | RT | Very strong base | Can promote elimination side reactions[19] |
Table 2: Recommended Solvents for Reactions
| Reaction Type | Recommended Solvents | Rationale |
| Williamson Ether Synthesis | DMF, Acetonitrile, Toluene (with PTC) | Aprotic polar solvents solvate the cation, leaving a "naked," more reactive alkoxide.[14] Toluene is excellent for PTC applications.[18] |
| Esterification (with Anhydride/DMAP) | Dichloromethane (DCM), or Solvent-Free | DCM is a good general-purpose solvent. Solvent-free conditions can be highly efficient and environmentally friendly.[8] |
Experimental and Logical Workflows
Caption: Troubleshooting workflow for low conversion rates.
Caption: Competing reaction pathways in Williamson ether synthesis.
References
- BenchChem. (2025). A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Neopentyl 4-Bromobenzenesulfonate and Neopentyl Halides in Substitution Reactions.
- BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
- BenchChem. (2025). Overcoming steric hindrance in Williamson ether synthesis.
- organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes.
- Fiveable. (2025). Neopentyl Halides: Organic Chemistry Study Guide.
- Chemistry Stack Exchange. (2018). Does neopentyl halide undergo SN1?.
- ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (2024). Exceptions in SN2 and SN1 Reactions.
- Khan Academy India. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube.
- ChemTalk. (2022). Williamson Ether Synthesis.
- News Zone. (n.d.). Williamson Ether Synthesis.
- Royal Society of Chemistry. (2021).
- ResearchGate. (n.d.).
- Alfa Chemistry. (n.d.).
- Merck Millipore. (n.d.).
- PubMed. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions.
- Wuyts, H., & Leo, A. (1941). The Mechanism of the Esterification of Strong Organic Acids. The Esterification of Neopentyl Alcohol with the Chloroacetic Acids. Journal of the American Chemical Society, 63(10), 2843-2844.
- Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chemical Reviews, 114(17), 8257-8322.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. news.betzone.co.uk [news.betzone.co.uk]
- 5. youtube.com [youtube.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 12. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phase-Transfer Catalysts [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Selection for 2,2-bis(chloromethyl)butan-1-ol
Welcome to the Technical Support Center. As drug development and complex organic synthesis increasingly rely on sterically demanding building blocks, handling compounds like 2,2-bis(chloromethyl)butan-1-ol (CAS: 5381-54-4) requires precise thermodynamic and kinetic control.
This guide provides researchers and scientists with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to optimize solvent selection for this specific neopentyl-type chlorinated alcohol.
Mechanistic Overview & Solvation Dynamics
To select the correct solvent, we must first understand the structural contradictions inherent to 2,2-bis(chloromethyl)butan-1-ol:
-
Hydrophobic Bulk vs. Polar Anchor: The molecule possesses a single primary hydroxyl (-OH) group capable of hydrogen bonding, but this is overwhelmed by the hydrophobic bulk of the ethyl backbone and two highly polarizable, lipophilic chloromethyl (-CH₂Cl) groups.
-
Aqueous Insolubility & Density: Chlorinated organic compounds typically exhibit extremely poor aqueous solubility (often < 1 mmol L⁻¹) and high densities[1]. In aqueous environments, they tend to undergo hydrophobic collapse, forming dense non-aqueous phase liquids (DNAPLs) that sink rather than dissolve[2].
-
Thermodynamic Solvent Effects: According to the phenomenological model of solvent effects, the free energy of a solution is partitioned into solvent-solvent (general medium), solvent-solute, and solute-solute interactions[3]. Adding an anti-solvent like water to an organic solution of this compound disrupts the solvent-solvent network, drastically increasing the stepwise solvation exchange constants and forcing the compound out of solution[3].
Solvent Selection Matrix
The table below synthesizes quantitative data and mechanistic rationale to guide your baseline solvent selection.
| Solvent | Dielectric Constant (ε) | Solubilizing Mechanism | Suitability & Causality |
| Dichloromethane (DCM) | 8.9 | Dispersion forces, halogen-halogen affinity | Excellent. Matches the polarizability of the -CH₂Cl groups. Ideal for biphasic reactions due to its high density, ensuring clean phase separation from water. |
| Tetrahydrofuran (THF) | 7.5 | Hydrogen bond acceptor | Good. Solvates the -OH group effectively. Excellent for homogeneous reactions requiring low temperatures, though water miscibility can complicate workups. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High polarity, strong H-bond acceptor | Excellent. Overcomes the high lattice energy and hydrophobicity. Required for substitution reactions, though the neopentyl hindrance makes Sₙ2 extremely slow. |
| Methanol (MeOH) | 32.7 | H-bond donor and acceptor | Moderate. Solubilizes the compound, but risks solvolysis (methoxylation) of the -CH₂Cl groups under basic conditions or prolonged heating. |
| Water (H₂O) | 80.1 | High polarity, H-bond network | Poor. The hydrophobic bulk of the C6 backbone and chlorines dominates, resulting in near-zero solubility[1]. |
Troubleshooting Workflow
When your reaction fails or the compound precipitates, follow this logical decision tree to restore thermodynamic equilibrium.
Workflow for resolving precipitation issues of 2,2-bis(chloromethyl)butan-1-ol during synthesis.
Self-Validating Experimental Protocol
Kinetic Solubility and Co-Solvent Optimization Assay
If you must use a mixed aqueous-organic system, use this self-validating protocol to empirically determine the precipitation threshold (cloud point) before scaling up your reaction.
Step-by-Step Methodology:
-
Preparation: Weigh 50 mg of 2,2-bis(chloromethyl)butan-1-ol into a 10 mL clear glass scintillation vial equipped with a magnetic stir bar.
-
Primary Solvation: Add 2.0 mL of the primary organic solvent (e.g., THF or Acetone). Stir at 300 rpm at 25 °C until complete dissolution is achieved (the solution must be optically clear).
-
Titration: Using a precision micropipette, add the required aqueous reagent (or pure water) in 50 µL increments.
-
Equilibration: Allow exactly 2 minutes of stirring after each addition to ensure thermodynamic equilibration and account for mass transfer rates[4].
-
Observation: Monitor for the onset of persistent turbidity (the cloud point). This visual cue indicates the critical dielectric constant where solute-solute hydrophobic interactions overpower solvent-solute interactions[3].
-
Validation (The Self-Check): Back-titrate with 100 µL of the primary organic solvent. If the solution clears immediately, the precipitation is purely solubility-driven (thermodynamic). If it remains cloudy, a chemical degradation or irreversible salt formation has occurred.
Frequently Asked Questions (FAQs)
Q: Why is nucleophilic substitution (e.g., cyanation or amination) of the chloromethyl groups failing even when the compound is fully dissolved in DMSO? A: This is a kinetic issue, not a thermodynamic solubility issue. 2,2-bis(chloromethyl)butan-1-ol is a neopentyl-type system (the C2 carbon is quaternary). This creates massive steric hindrance, effectively blocking the backside attack required for an Sₙ2 mechanism. Even in optimal polar aprotic solvents, the reaction will be exceptionally slow. Solution: Consider converting the hydroxyl group to a protecting group first, then using forcing conditions (high heat, iodide catalysis) or redesigning the synthetic route.
Q: During an aqueous workup, my organic and aqueous layers are forming an unbreakable emulsion. How do I resolve this? A: Chlorinated organic compounds have high densities[2]. If you are using a moderately dense solvent like Ethyl Acetate (density ~0.9 g/cm³), the combined density of the organic phase containing your dissolved compound may approach 1.0 g/cm³, matching the aqueous phase and preventing separation. Solution: Add a heavy halogenated solvent like DCM (density ~1.33 g/cm³) to increase the density of the organic layer, forcing it to the bottom. Alternatively, add brine (NaCl) to the aqueous layer to increase its density and ionic strength, driving the organic compound out via the "salting-out" effect.
Q: Can I use a co-solvent system to improve reaction rates with aqueous reagents? A: Yes, but with caution. Blending solvents alters the general medium effect[3]. A mixture of THF and Water (e.g., 4:1) can dissolve both the hydrophobic chlorinated alcohol and water-soluble salts. However, if mass transfer becomes the limiting factor, moving to a strictly biphasic system (DCM/Water) with vigorous stirring and a phase-transfer catalyst (PTC) is often superior for maintaining high reaction rates without compromising solubility[4].
References
-
Solvent Effects on Chemical Processes. Part 6. The Phenomenological Model Applied to the Solubility of Naphthalene and 4-Nitroaniline in Binary Aqueous - RSC Publishing. Available at:[Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Infoscience. Available at:[Link]
-
Theoretical and Experimental Adsorption of Silica Gel and Activated Carbon onto Chlorinated Organic Compounds in Water: A Case Study on the Remediation Assessment of a Contaminated Groundwater Site - MDPI. Available at:[Link]
-
A supporting-electrolyte-free four-compartment electrochemical reactor for aqueous and organic phase electrosynthesis | PNAS. Available at:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Solvent effects on chemical processes. Part 6. The phenomenological model applied to the solubility of naphthalene and 4-nitroaniline in binary aqueous–organic solvent mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
comparing 2,2-bis(chloromethyl)butan-1-ol with other trifunctional monomers
Comprehensive Comparison Guide: 2,2-Bis(chloromethyl)butan-1-ol vs. Alternative Trifunctional Monomers in Polymer Synthesis
Introduction & Structural Topology
In the design of hyperbranched polymers and advanced oxetane resins, the selection of the architectural building block dictates the physical properties and processing capabilities of the final material. 2,2-bis(chloromethyl)butan-1-ol (CAS 5381-54-4) is a highly specialized AB2-type trifunctional monomer. Structurally, it features a neopentyl-like core equipped with one hydroxyl group (A) and two chloromethyl groups (B2), making it a critical intermediate derived from the chlorination of 1,3-propanediol derivatives 1[1].
From a mechanistic standpoint, traditional A3 monomers (like trimethylolpropane) are prone to macroscopic gelation during step-growth polymerization due to infinite network formation 2[2]. By contrast, the AB2 architecture of 2,2-bis(chloromethyl)butan-1-ol statistically restricts cross-linking, allowing for the synthesis of highly soluble, highly branched dendritic structures 3[3]. Furthermore, its unique spatial arrangement makes it an ideal precursor for synthesizing 3-(chloromethyl)-3-ethyloxetane, a highly strained four-membered ring monomer used in cationic ring-opening polymerization (CROP)4[4].
Comparative Analysis of Trifunctional Monomers
To objectively evaluate 2,2-bis(chloromethyl)butan-1-ol, we must benchmark it against other widely used trifunctional monomers. The table below summarizes their structural classifications, primary reactivity profiles, and gelation risks.
| Property / Feature | 2,2-Bis(chloromethyl)butan-1-ol | Trimethylolpropane (TMP) | p-(Chloromethyl)phenylacetonitrile (CPA) |
| CAS Number | 5381-54-4 | 77-99-6 | 1529-17-5 |
| Monomer Type | AB2 (1x -OH, 2x -CH2Cl) | A3 (3x -OH) | AB2 (1x -CH2Cl, 1x -CH2CN) |
| Primary Application | Oxetane synthesis, Polyethers | Polyurethanes, Polyesters | Hyperbranched Polyamides[3] |
| Gelation Risk | Low (Statistically soluble) | High (Prone to cross-linking) | Low (Statistically soluble) |
| Reactivity Profile | Base-catalyzed cyclization | Esterification, Urethane formation | Base-catalyzed alkylation |
| Steric Hindrance | High (Neopentyl core) | Moderate | Low (Aromatic spacer) |
Expert Insight: While TMP is ubiquitous in industry, its A3 nature requires strict stoichiometric control to prevent gelation. CPA offers a one-step route to hyperbranched polymers via active methylene chemistry[3]. However, 2,2-bis(chloromethyl)butan-1-ol provides a unique dual-pathway utility: it can either undergo direct step-growth polycondensation or be cyclized into an oxetane for chain-growth polymerization, offering unparalleled control over the polymer's Degree of Branching (DB) 5[5].
Reaction Pathway: From AB2 Monomer to Hyperbranched Networks
The most critical industrial application of 2,2-bis(chloromethyl)butan-1-ol is its conversion into 3-(chloromethyl)-3-ethyloxetane (CAS 2177-22-2)6[6]. This base-catalyzed intramolecular cyclization leverages the proximity of the hydroxyl and chloromethyl groups on the neopentyl core.
Reaction pathway from 2,2-bis(chloromethyl)butan-1-ol to hyperbranched polyether networks.
Experimental Protocol: Self-Validating Cyclization Workflow
As a Senior Application Scientist, I emphasize that successful cyclization requires strict kinetic control. The following protocol is designed as a self-validating system to maximize the yield of 3-(chloromethyl)-3-ethyloxetane while suppressing intermolecular etherification[4].
Step-by-Step Methodology:
-
Monomer Dissolution: Dissolve 1.0 equivalent of 2,2-bis(chloromethyl)butan-1-ol in a polar aprotic solvent (e.g., DMF). Causality: Polar aprotic solvents stabilize the intermediate alkoxide ion without hydrogen-bonding interference, significantly accelerating the SN2 ring closure.
-
Base Addition: Slowly add 1.2 equivalents of finely powdered NaOH. Maintain the reaction temperature strictly below 60°C. Causality: Elevated temperatures increase the entropic drive for intermolecular collisions, which leads to unwanted linear oligomerization. Keeping the temperature low kinetically favors the intramolecular formation of the four-membered oxetane ring.
-
Cyclization & Real-Time Monitoring (Self-Validation): Stir the mixture for 4-6 hours. Validation Step: Extract a 10 µL aliquot, dilute in methanol, and analyze via GC-MS. The reaction is complete only when the monomer mass peak (m/z ~170) disappears and the oxetane peak (m/z 134) dominates. If the m/z 134 peak is absent, the cyclization has failed, and downstream purification should be halted to save resources.
-
Aqueous Workup: Quench the reaction with distilled water to dissolve the NaCl byproduct. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and dry over anhydrous Na2SO4.
-
Fractional Distillation: Isolate the pure 3-(chloromethyl)-3-ethyloxetane via fractional distillation under reduced pressure to remove residual solvent and unreacted starting materials.
Self-validating experimental workflow for the cyclization of 2,2-bis(chloromethyl)butan-1-ol.
Performance Metrics in Polymer Synthesis
When 3-(chloromethyl)-3-ethyloxetane (derived from 2,2-bis(chloromethyl)butan-1-ol) is subjected to cationic ring-opening polymerization, the resulting hyperbranched polyethers exhibit unique molecular parameters. According to Flory's statistical mechanics, the maximum DB for an AB2 system at full conversion is mathematically limited to 0.5[5]. However, the neopentyl core of our starting monomer introduces significant steric hindrance. This steric bulk slightly reduces the reactivity of the second chloromethyl group once the first has reacted, which can lower the experimental DB to ~0.46 unless optimized via slow monomer addition techniques[5]. Despite this, the resulting polymers exhibit exceptional thermal stability and low melt viscosity, outperforming linear analogues.
Sources
validation of 2,2-bis(chloromethyl)butan-1-ol polymer structures via NMR
Structural Validation of 2,2-Bis(chloromethyl)butan-1-ol Derived Polymers: A Comparative Guide to NMR Analytical Workflows
Introduction: The Analytical Challenge of Halogenated Polyethers
The compound 2,2-bis(chloromethyl)butan-1-ol (CAS 5381-54-4)[1] is a highly functionalized precursor used in the synthesis of advanced polyether architectures. Upon base-catalyzed intramolecular cyclization, it yields a reactive oxetane intermediate—3-(chloromethyl)-3-ethyloxetane. Subsequent cationic ring-opening polymerization (CROP) generates a robust, halogenated polyether backbone[2]. These polymers are highly valued in the development of specialty elastomers, chemical-resistant coatings, and energetic binders.
However, validating the exact microstructure of these polymers presents a severe analytical bottleneck. The structural validation must distinguish between the ether backbone (–CH₂–O–), the pendant chloromethyl groups (–CH₂Cl), and the terminal hydroxyl groups (–CH₂OH) left by the CROP initiation/termination process[3]. Because these moieties are electronically similar, standard analytical techniques often fail to provide unambiguous structural proof.
As a Senior Application Scientist, I designed this guide to objectively compare the performance of High-Resolution 2D NMR Spectroscopy (the recommended analytical product/workflow) against traditional alternatives like Standard 1D NMR and FT-IR Spectroscopy .
Reaction pathway from 2,2-bis(chloromethyl)butan-1-ol to crosslinked polyether networks.
Methodology Comparison: Advanced NMR Workflows vs. Alternatives
To establish a rigorous quality control pipeline for polymer synthesis, researchers must select the appropriate analytical modality. Table 1 summarizes the performance of three competing analytical workflows.
Table 1: Performance Comparison of Analytical Modalities for Polyether Validation
| Analytical Modality | Resolution of Overlapping Signals | End-Group Quantification (Mn) | Structural Elucidation (Tacticity/Branching) | Capital & Operational Cost |
| High-Res 2D NMR (Product) | Excellent (via HSQC/HMBC) | Highly Accurate (with derivatization) | Comprehensive (identifies crosslink nodes) | High |
| Standard 1D NMR (Alt 1) | Poor (3.4–3.8 ppm multiplet) | Inaccurate (without derivatization) | Limited | Moderate |
| FT-IR Spectroscopy (Alt 2) | N/A (Functional groups only) | Not Quantitative | None | Low |
Why FT-IR and 1D NMR Fall Short: FT-IR is excellent for monitoring the real-time disappearance of the highly strained oxetane ring vibration at ~977 cm⁻¹[4], but it cannot quantify molecular weight or sequence distribution. Standard 1D ¹H NMR (e.g., 400 MHz) suffers from severe signal coalescence; the backbone ether protons, the chloromethyl protons, and the terminal hydroxyl protons all resonate in a dense multiplet between 3.4 and 3.8 ppm. This overlap makes it mathematically impossible to accurately integrate the end-groups against the backbone to determine the number-average molecular weight (Mn).
Experimental Protocols: A Self-Validating NMR System
To overcome the limitations of 1D NMR, we must engineer a self-validating experimental protocol. The causality behind our approach relies on chemical derivatization paired with 2D NMR connectivity mapping.
Protocol A: Self-Validating End-Group Analysis via TFAA Derivatization
To accurately calculate Mn, the terminal hydroxyl groups must be isolated from the backbone signals. We achieve this using Trifluoroacetic Anhydride (TFAA)[5].
-
Sample Preparation: Dissolve 25 mg of the purified polyether in 0.6 mL of anhydrous CDCl₃.
-
Baseline Acquisition: Acquire a standard ¹H spectrum (600 MHz, 32 scans). Note the overlapping multiplet in the 3.4–3.8 ppm region.
-
In-Situ Derivatization: Add 50 μL of TFAA directly to the NMR tube. Invert to mix and incubate for 15 minutes at 25 °C.
-
Validation Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.
-
Data Analysis & Causality: The strongly electron-withdrawing trifluoroacetyl group deshields the adjacent terminal methylene protons (–CH₂–O–CO–CF₃), shifting them downfield to ~4.3 ppm[5]. This creates a self-validating system: the appearance of the 4.3 ppm signal must quantitatively match the reduction in the integration of the 3.4–3.8 ppm multiplet. Mn is then calculated by integrating the resolved 4.3 ppm peak against the main backbone signal at 3.4 ppm.
Protocol B: 2D HMBC for Microstructure Elucidation
-
Acquisition: Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings (J = 8 Hz).
-
Data Analysis & Causality: HMBC visualizes 2- to 3-bond connectivity. By observing cross-peaks between the quaternary carbon (~42 ppm) and both the pendant ethyl protons and the chloromethyl protons, we unequivocally prove that the monomer's unique architecture survived the harsh CROP conditions without undergoing unintended halide elimination or chain transfer[6].
Decision matrix for NMR structural validation of complex polyether architectures.
Quantitative Data & Chemical Shift Assignments
Table 2 provides the definitive chemical shift assignments for the 2,2-bis(chloromethyl)butan-1-ol derived polyether, synthesized from high-field 2D NMR correlation data.
Table 2: Multinuclear NMR Shift Assignments and 2D Correlations
| Structural Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D NMR Correlation (HMBC) |
| Backbone Ether (–CH₂–O–) | 3.40 - 3.55 | 70.5 - 72.0 | Quaternary Carbon (Cq) |
| Chloromethyl (–CH₂Cl) | 3.65 - 3.80 | 45.0 - 48.5 | Cq, Backbone Ether |
| Ethyl Methylene (–CH₂–CH₃) | 1.45 - 1.60 | 22.0 - 24.5 | Cq, Ethyl Methyl |
| Ethyl Methyl (–CH₃) | 0.85 - 0.95 | 7.5 - 8.5 | Ethyl Methylene, Cq |
| Quaternary Carbon (Cq) | N/A | 41.0 - 43.5 | N/A |
| Terminal Hydroxyl (–CH₂OH) | 3.60 - 3.75 (Overlaps) | 64.0 - 66.0 | Cq |
| Derivatized Terminus (–CH₂O-TFA) | 4.25 - 4.40 | 68.5 - 69.5 | Cq, TFA Carbonyl |
Conclusion & Strategic Recommendations
For the structural validation of 2,2-bis(chloromethyl)butan-1-ol derived polymers, standard 1D NMR and FT-IR are insufficient for rigorous quantitative analysis. The overlapping aliphatic and ether signals obscure critical end-group data required for molecular weight determination.
Recommendation: Laboratories should adopt a hybrid analytical workflow utilizing in-situ TFAA derivatization coupled with High-Resolution 2D NMR (HSQC/HMBC) . This approach transforms a highly ambiguous spectrum into a self-validating dataset, ensuring absolute confidence in the polymer's microstructure, tacticity, and batch-to-batch reproducibility.
References
- Benchchem. "2,2-Bis(chloromethyl)butan-1-ol | CAS 5381-54-4".
- ResearchGate. "¹H NMR (400 MHz, DMSO-d6) spectrum of poly(3-ethyl-3-hydroxymethyloxetane)".
- Google Patents. "EP1095938B1 - Oxetane compounds, oxetane copolymer, and process for producing oxetane compounds".
- Polimery. "Application of poly(3-ethyl-3-hydroxymethyloxetane) as macroinitiator for the synthesis of star polymers of ethylene oxide".
- Howell, B. A., et al. "Characterization of a Poly(fluorooxetane) and Poly(fluorooxetane-co-THF) by MALDI Mass Spectrometry, Size Exclusion Chromatography, and NMR Spectroscopy". Macromolecules.
- ACS Publications.
Sources
- 1. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 4. EP1095938B1 - Oxetane compounds, oxetane copolymer, and process for producing oxetane compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Architecting Macromolecules: 2,2-bis(chloromethyl)butan-1-ol vs. Pentaerythritol Derivatives in Polymer Synthesis
In advanced polymer synthesis, the architectural control of macromolecules—whether linear, branched, or star-shaped—relies heavily on the selection of multifunctional aliphatic precursors. Two prominent classes of such building blocks are 2,2-bis(chloromethyl)butan-1-ol and pentaerythritol derivatives . While both share a highly stable neopentyl-like core, their distinct functional group symmetries dictate entirely different polymerization pathways, enabling the synthesis of everything from hyperbranched biomedical hydrogels to linear energetic binders.
This guide objectively compares these two precursor classes, detailing their mechanistic divergence, comparative performance, and providing self-validating experimental protocols for drug development professionals and polymer scientists.
Mechanistic Divergence: Asymmetry vs. Symmetry
The structural geometry of the precursor fundamentally dictates the resulting polymer topology.
2,2-bis(chloromethyl)butan-1-ol [1] features an asymmetric substitution pattern: two chloromethyl groups, one hydroxymethyl group, and one ethyl group. Upon base-catalyzed intramolecular cyclization, it yields 3-(chloromethyl)-3-ethyloxetane. Subsequent hydrolysis converts this to 3-ethyl-3-(hydroxymethyl)oxetane (EHO) [2]. During Cationic Ring-Opening Polymerization (CROP), the pendent hydroxymethyl group of EHO acts as an in-situ branching agent. It competes with the monomer to attack the propagating tertiary oxonium ion via an Activated Monomer (AM) mechanism . This chain-transfer event disrupts linear propagation, yielding hyperbranched polyethers with a high density of terminal hydroxyl groups[3].
Conversely, pentaerythritol derivatives offer symmetric tetra-functionality. For instance, pentaerythritol trichlorohydrin cyclizes to form the symmetric monomer 3,3-bis(chloromethyl)oxetane (BCMO) [4]. Because BCMO lacks a nucleophilic pendent hydroxyl group, its CROP proceeds strictly via the Active Chain End (ACE) mechanism . This produces high-molecular-weight linear polyethers densely packed with chloromethyl groups, which are critical precursors for energetic polymers like poly(BAMO)[4]. Alternatively, fully esterified derivatives like pentaerythritol tetraricinoleate (PETR) bypass ring-opening entirely, serving directly as bio-based tetra-functional crosslinkers in polyurethane networks[5].
Fig 1: Mechanistic divergence of oxetane synthesis and polymerization pathways.
Comparative Performance Data
The choice between these precursors dictates the physical and thermal properties of the final material. The table below summarizes the quantitative and qualitative differences.
| Property / Feature | 2,2-bis(chloromethyl)butan-1-ol Derivatives (e.g., EHO) | Pentaerythritol Derivatives (e.g., BCMO, PETR) |
| Core Symmetry | Asymmetric (Ethyl, Hydroxymethyl) | Symmetric (Tetra-functional) |
| Polymer Topology | Hyperbranched (via AM mechanism) | Linear (BCMO) or Star/Network (PETR) |
| Primary Polymerization | Cationic Ring-Opening Polymerization (CROP) | CROP (BCMO) or Polycondensation (PETR) |
| Thermal Properties ( Tg ) | Lower Tg (-40°C to -20°C) due to high branching | Higher Tg or highly crystalline (Linear networks) |
| Solubility | High solubility in polar solvents (Methanol, DMSO) | Limited solubility; requires specialized solvents |
| Primary Applications | Hydrogels, Hot-melt adhesives, Drug delivery | Energetic binders (PolyBAMO), Polyurethanes |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent common synthesis failures.
Protocol 1: Synthesis of Hyperbranched Polyethers from EHO
Derived from 2,2-bis(chloromethyl)butan-1-ol.
-
Monomer Purification: Dry EHO over calcium hydride ( CaH2 ) for 24 hours and distill under reduced pressure. Causality: Trace moisture acts as a competitive nucleophile, leading to premature chain termination and uncontrolled, low-molecular-weight oligomerization[3].
-
Initiation: In a flame-dried Schlenk flask under argon, dissolve EHO in anhydrous dichloromethane (DCM). Cool to 0°C and inject boron trifluoride diethyl etherate ( BF3⋅OEt2 ) (1-2 mol%). Causality: Initiating at 0°C controls the initial exotherm and stabilizes the highly reactive tertiary oxonium ion.
-
Propagation: Allow the reaction to warm to room temperature and stir for 24 hours. The Activated Monomer (AM) mechanism dominates, utilizing the pendent -OH groups to create branching nodes[3].
-
Quenching & Recovery: Quench the living polymer ends with methanolic ammonia. Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum at 40°C to constant weight.
Protocol 2: Synthesis of Linear Poly(BCMO) from Pentaerythritol Trichlorohydrin
-
Ring Closure: React pentaerythritol trichlorohydrin with aqueous NaOH (50 wt%) at 80°C. Causality: The strong base deprotonates the hydroxyl group, driving intramolecular nucleophilic substitution to form the oxetane ring[4].
-
Monomer Purification: Extract BCMO with toluene, wash with brine, dry over MgSO4 , and fractionally distill. Purity must exceed 99.5%.
-
Polymerization: Dissolve BCMO in anhydrous toluene. Initiate with BF3⋅OEt2 at 0°C. Since BCMO lacks pendent hydroxyls, propagation proceeds strictly via the Active Chain End (ACE) mechanism, forming linear chains.
-
Post-Modification (Energetic Binders): React the resulting poly(BCMO) with sodium azide ( NaN3 ) in DMF to yield poly(BAMO), utilizing phase-transfer catalysis (e.g., tetrabutylammonium bromide)[4].
Fig 2: Standardized self-validating workflow for cationic ring-opening polymerization.
Strategic Selection Guide
For drug development professionals and biomaterials scientists , 2,2-bis(chloromethyl)butan-1-ol derivatives (like EHO) are the superior choice. The resulting hyperbranched polyethers offer a massive number of terminal hydroxyl groups that can be functionalized with targeting ligands, API conjugates, or crosslinked into biocompatible hydrogels[2].
For materials scientists developing high-performance coatings, rigid polyurethanes, or solid rocket propellants, pentaerythritol derivatives are unmatched. The symmetry of pentaerythritol provides predictable, dense crosslinking (as seen with PETR[5]), while its oxetane derivative (BCMO) provides the precise linear backbone required for energetic azidation[4].
References
-
[3] Bednarek, M., Kubisa, P., & Penczek, S. Multihydroxyl Branched Polyethers. 2. Mechanistic Aspects of Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane. Macromolecules (ACS Publications). URL:[Link]
-
[2] Parzuchowski, P. G., et al. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers (MDPI). URL:[Link]
Sources
- 1. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]
- 2. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive HPLC Validation Guide for 2,2-Bis(chloromethyl)butan-1-ol Purity: CAD vs. ELSD vs. UV
Executive Summary
Validating the purity of non-chromophoric aliphatic compounds presents a unique challenge in pharmaceutical and materials analysis. 2,2-bis(chloromethyl)butan-1-ol (CAS 5381-54-4) is a prime example of an analyte that actively resists traditional High-Performance Liquid Chromatography (HPLC) methods relying on Ultraviolet (UV) detection[1].
This guide provides an authoritative, objective comparison of HPLC detection strategies—specifically comparing Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), and low-wavelength UV. Grounded in the ICH Q2(R2) guidelines for analytical procedure validation[2], this document details the causality behind detector selection, method optimization, and self-validating experimental protocols.
The Analytical Challenge: Physicochemical Causality
To design a robust analytical method, we must first analyze the physical chemistry of the target molecule.
2,2-bis(chloromethyl)butan-1-ol (Molecular Weight: 171.06 g/mol ) consists of a central carbon bonded to an ethyl group, a hydroxyl group, and two chloromethyl groups[1].
-
The UV Failure Mechanism: The molecule lacks conjugated -electron systems, aromatic rings, or carbonyl groups. The C-Cl and C-OH bonds only absorb deep in the vacuum-UV range (<190 nm). Because standard reverse-phase HPLC solvents (like Acetonitrile and Methanol) have UV cutoffs at 190 nm and 205 nm respectively, any attempt to detect this compound via UV requires operating at the absolute edge of the solvent's transparency. This results in severe baseline drift during gradient elution and unacceptably high limits of detection (LOD).
-
The Aerosol Solution: To accurately quantify this compound and its impurities, we must abandon optical absorbance and utilize universal aerosol-based detectors (CAD or ELSD)[3]. These detectors rely on the mass of the analyte rather than its optical properties.
Mechanistic Comparison: CAD vs. ELSD
While both CAD and ELSD are universal detectors that nebulize the eluent and evaporate the mobile phase, their fundamental detection mechanisms dictate vastly different performance profiles for low-level impurity validation[4].
-
ELSD (Light Scattering): Analyte particles pass through a light beam, and a photomultiplier measures the scattered light. The physical limitation here is Rayleigh scattering: particles smaller than 50 nm scatter light highly inefficiently. This results in an exponential, non-linear response curve and poor sensitivity for low-concentration impurities[3].
-
CAD (Corona Discharge): Analyte particles collide with a secondary stream of nitrogen gas ionized by a high-voltage corona wire. The charge transferred to the particles is directly proportional to their surface area. An electrometer measures this charge, allowing for the detection of particles as small as 10 nm. This yields a broader dynamic range and superior sensitivity[5].
Fig 2. Mechanistic comparison of ELSD and CAD for non-volatile analyte detection.
ICH Q2(R2) Validation Workflow
The recent ICH Q2(R2) update emphasizes a lifecycle approach to analytical validation, requiring methods to be "fit for purpose"[6]. For purity validation, the method must unambiguously assess the analyte while demonstrating rigorous Limits of Quantitation (LOQ) and Linearity[2].
Fig 1. ICH Q2(R2) analytical validation workflow for non-chromophoric compounds.
Self-Validating Experimental Protocol: HPLC-CAD
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST) and leverages specific physicochemical causalities to ensure data integrity.
Reagent & Sample Preparation
-
Causality: Aerosol detectors evaporate the mobile phase; therefore, all mobile phase components must be strictly volatile. Non-volatile salts (e.g., phosphates) will precipitate, causing massive baseline noise and permanent detector damage.
-
Mobile Phase A: LC-MS grade Water + 0.1% v/v Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% v/v Formic Acid.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Standard Prep: Dissolve 2,2-bis(chloromethyl)butan-1-ol reference standard to 1.0 mg/mL. Serially dilute to construct a 6-point calibration curve (0.05 µg/mL to 100 µg/mL).
Chromatographic Conditions
-
Causality: A steep gradient on a sub-2-micron column produces highly concentrated, sharp peaks. Because CAD is a mass-sensitive detector, narrower peaks deliver a higher localized mass to the nebulizer, directly amplifying the signal-to-noise ratio.
-
Column: C18, 2.1 x 100 mm, 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient: 0-1 min (10% B), 1-7 min (10% to 90% B), 7-9 min (90% B), 9-9.1 min (return to 10% B), 9.1-12 min (equilibration).
Detector Optimization (Critical Step)
-
Causality: At 171.06 g/mol , 2,2-bis(chloromethyl)butan-1-ol is semi-volatile. If the CAD evaporation temperature is set too high (e.g., >50°C), the analyte will vaporize alongside the solvent, resulting in a total loss of signal[7].
-
Evaporation Temperature: Set to 35°C (Low) to preserve the analyte while adequately desolvating the mobile phase.
-
Power Function (PF): Set to 1.20 . CAD response is inherently non-linear over wide ranges; applying a power function linearizes the electrometer output, satisfying ICH Q2(R2) linearity requirements[7].
System Suitability Testing (SST)
Before analyzing unknown batches, the system must validate its own performance:
-
Inject the 10 µg/mL standard 6 consecutive times.
-
Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak Area %RSD ≤ 2.0%; Tailing Factor ≤ 1.5. Failure to meet these criteria halts the run, ensuring no compromised data is reported.
Comparative Validation Data
The following table summarizes the quantitative performance of CAD, ELSD, and UV (210 nm) for the purity validation of 2,2-bis(chloromethyl)butan-1-ol, evaluated against ICH Q2(R2) parameters.
| ICH Q2(R2) Parameter | HPLC-CAD (Optimized PF 1.2) | HPLC-ELSD (Log-Log Fit) | HPLC-UV (210 nm) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.50 µg/mL | 5.00 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.50 µg/mL | 15.00 µg/mL |
| Linear Dynamic Range | 0.15 – 100 µg/mL (Linear) | 1.50 – 100 µg/mL (Non-linear) | 15.0 – 100 µg/mL |
| Correlation Coefficient ( ) | > 0.999 | > 0.990 | > 0.995 |
| Precision at LOQ (%RSD, n=6) | 1.8% | 4.2% | 9.5% (Fails ICH criteria) |
| Accuracy / Recovery (%) | 98.5% – 101.2% | 95.0% – 104.5% | 88.0% – 112.0% |
| Gradient Baseline Stability | Excellent (Flat baseline) | Good (Minor drift) | Poor (Severe drift from ACN) |
Data Interpretation
The data clearly demonstrates that HPLC-CAD is the superior technique for validating the purity of 2,2-bis(chloromethyl)butan-1-ol. Because CAD can detect particles down to 10 nm, it achieves an LOD an order of magnitude lower than ELSD[3]. Furthermore, the application of the Power Function allows CAD to achieve an > 0.999, easily satisfying strict ICH Q2(R2) linearity requirements for impurity profiling, whereas ELSD requires complex log-log mathematical transformations that complicate regulatory submissions. UV detection at 210 nm is entirely unfit for purpose due to severe mobile phase interference and unacceptable precision at low concentrations.
Conclusion
When developing purity validation methods for non-chromophoric, semi-volatile compounds like 2,2-bis(chloromethyl)butan-1-ol, relying on traditional UV detection compromises scientific integrity. By understanding the physicochemical properties of the analyte and the mechanistic differences between aerosol detectors, analytical scientists can confidently select HPLC-CAD as the optimal technique. By pairing low evaporation temperatures with volatile mobile phases and continuous system suitability testing, laboratories can create robust, self-validating methods that seamlessly comply with ICH Q2(R2) global standards.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]
-
LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online. URL:[Link]
-
Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques." Reach Separations Technical Notes. URL:[Link]
-
Waters Corporation. "Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products." Waters Application Notes. URL:[Link]
Sources
- 1. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 4. reachseparations.com [reachseparations.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. waters.com [waters.com]
A Comparative Guide to the Reactivity of Chloromethyl Groups in 2,2-bis(chloromethyl)-1-butanol
For researchers, scientists, and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of polyfunctional molecules is paramount for efficient and predictable synthesis. This guide provides an in-depth comparative analysis of the reactivity of the two chloromethyl groups in 2,2-bis(chloromethyl)-1-butanol. We will explore the competing reaction pathways of intermolecular nucleophilic substitution and intramolecular cyclization, supported by established chemical principles and a proposed experimental framework for quantitative comparison.
Introduction: The Challenge of a Neopentyl-like Core
2,2-bis(chloromethyl)-1-butanol presents a unique structural challenge. While possessing two primary alkyl chlorides, which are typically reactive towards bimolecular nucleophilic substitution (Sₙ2) reactions, these groups are attached to a quaternary carbon center. This arrangement, analogous to a neopentyl halide, introduces significant steric hindrance that dramatically impacts reactivity.[1][2][3] The presence of a vicinal hydroxyl group further complicates the reactive landscape by introducing the possibility of intramolecular catalysis.[4][5]
This guide will dissect the factors governing the reactivity of the chloromethyl groups, focusing on two key competing pathways:
-
Intermolecular Nucleophilic Substitution: Reaction with an external nucleophile.
-
Intramolecular Cyclization (Williamson Ether Synthesis): Neighboring group participation by the hydroxyl group to form an oxetane.[6][7]
Theoretical Framework: Steric Hindrance vs. Neighboring Group Participation
The reactivity of the chloromethyl groups in 2,2-bis(chloromethyl)-1-butanol is a classic case of competing kinetic and thermodynamic factors, heavily influenced by the molecule's sterically encumbered nature.
The Neopentyl Effect: A Barrier to Sₙ2 Reactions
The Sₙ2 reaction mechanism relies on the backside attack of a nucleophile on the carbon atom bearing the leaving group.[8][9] In 2,2-bis(chloromethyl)-1-butanol, the quaternary carbon atom adjacent to the chloromethyl groups acts as a bulky shield, severely impeding the approach of an external nucleophile.[1][2] This steric hindrance significantly raises the activation energy for the Sₙ2 transition state, rendering intermolecular substitution reactions exceptionally slow.[3] For practical purposes, neopentyl halides are often considered inert to Sₙ2 reactions under standard conditions.[1]
dot
Caption: Intramolecular Williamson ether synthesis of 2,2-bis(chloromethyl)-1-butanol.
Experimental Design for Comparative Reactivity Analysis
To empirically determine the dominant reaction pathway and quantify the relative reactivities of the chloromethyl groups, a well-designed kinetic study is essential.
Choice of Nucleophile and Reaction Conditions
A moderately strong, non-bulky nucleophile is ideal for this study to probe the Sₙ2 reactivity without introducing additional steric complications. Sodium azide (NaN₃) is a suitable candidate. The reaction should be conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to favor the Sₙ2 mechanism. [10] For the intramolecular cyclization, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is appropriate to deprotonate the hydroxyl group and initiate the Williamson ether synthesis. [6]
Analytical Methodology for Reaction Monitoring
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for comprehensive reaction monitoring.
-
¹H NMR Spectroscopy: This technique allows for real-time, in-situ monitoring of the reaction progress. [11][12]By integrating the signals corresponding to the starting material, intermediates, and products, the concentration of each species can be determined over time. This is particularly useful for distinguishing between the starting material, the mono-substituted product, the di-substituted product, and the cyclized oxetane.
-
GC-MS: This method is ideal for identifying and quantifying the products at different time points. [13][14]It provides excellent separation of the components in the reaction mixture and allows for their unambiguous identification through their mass spectra.
Experimental Protocols
The following are proposed protocols for the comparative reactivity study.
Protocol 1: Intermolecular Nucleophilic Substitution with Sodium Azide
Materials:
-
2,2-bis(chloromethyl)-1-butanol
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., 1,3,5-trichlorobenzene) for GC-MS analysis
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,2-bis(chloromethyl)-1-butanol (1.0 eq) and the internal standard.
-
Add anhydrous DMF via syringe.
-
Add sodium azide (2.2 eq) to the stirred solution.
-
Heat the reaction mixture to a constant temperature (e.g., 80 °C).
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
For GC-MS analysis, quench the aliquot with water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and analyze.
-
For ¹H NMR analysis, dilute the aliquot with CDCl₃ and acquire the spectrum.
Protocol 2: Intramolecular Cyclization
Materials:
-
2,2-bis(chloromethyl)-1-butanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard for GC-MS analysis
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of NaH (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,2-bis(chloromethyl)-1-butanol (1.0 eq) and the internal standard in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir.
-
Monitor the reaction progress by withdrawing aliquots at regular intervals and analyzing by GC-MS and ¹H NMR as described in Protocol 1.
Data Presentation and Expected Outcomes
The quantitative data obtained from the kinetic studies should be summarized in tables for clear comparison.
Table 1: Expected Product Distribution over Time
| Time (h) | 2,2-bis(chloromethyl)-1-butanol (%) | Mono-azido Product (%) | Di-azido Product (%) | Oxetane Product (%) |
| 0 | 100 | 0 | 0 | 0 |
| 1 | ||||
| 4 | ||||
| 12 | ||||
| 24 |
Expected Outcome:
Based on the principles of steric hindrance and neighboring group participation, it is anticipated that the intramolecular cyclization to form the oxetane will be the significantly faster and dominant reaction pathway, especially under basic conditions designed to promote alkoxide formation. The intermolecular substitution with an external nucleophile is expected to be extremely slow, with minimal formation of the mono- and di-substituted products even after prolonged reaction times. [1][2][11]
Conclusion
The two chloromethyl groups in 2,2-bis(chloromethyl)-1-butanol exhibit markedly different reactivities due to the unique structural features of the molecule. The severe steric hindrance imposed by the neopentyl-like core renders the chloromethyl groups highly unreactive towards external nucleophiles via an Sₙ2 mechanism. Conversely, the proximate hydroxyl group provides a highly efficient intramolecular nucleophile, leading to a kinetically favored cyclization to form an oxetane.
For synthetic chemists and drug development professionals, this differential reactivity is a critical consideration. Attempts to achieve di-substitution with external nucleophiles are likely to be low-yielding and require harsh conditions. In contrast, the propensity for intramolecular cyclization offers a reliable route to functionalized oxetanes, which are valuable building blocks in medicinal chemistry. [15][16]Understanding and exploiting this inherent reactivity bias is key to the successful application of 2,2-bis(chloromethyl)-1-butanol in complex molecule synthesis.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). [Link]
-
Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Scribd. Steric Hindrance in SN2 Reactions. [Link]
-
Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023, October 29). Neighbouring group participation. [Link]
-
St. Paul's C. M. College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). [Link]
-
YouTube. (2021, July 8). Intramolecular Williamson Ether Synthesis. [Link]
-
Chem-Station. (2016, May 18). Neighboring Group Participation. [Link]
-
Beilstein Journal of Organic Chemistry. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. [Link]
-
Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
University of Calgary. Nucleophilic substitution and elimination of alkyl halides. [Link]
-
Japanese Journal of Forensic Toxicology. (3)ガスクロマトグラフィー・質量分析法(GC/MS). [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. (2021, August 20). Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. [Link]
-
Molecules. (2020, January 21). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. [Link]
-
Organic Letters. (2018). Nucleophilic Substitutions of Alcohols in High Levels of Catalytic Efficiency. [Link]
-
ResearchGate. (2025, July 13). Investigation into the rate of Nucleophilic Substitution Reaction between n-butyl chloride and NaOH. [Link]
-
PubMed. (2015). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. [Link]
-
The Dong Group. Oxetane Presentation.pptx. [Link]
-
ChemRxiv. (2023). Exploring Nuclear Magnetic Resonance Spectroscopy for the Analysis of Dried Blood Spots. [Link]
-
Molecules. (2022, October 19). Recent advances in NMR-based metabolomics of alcoholic beverages. [Link]
-
ResearchGate. (2025, August 10). The kinetics of chloromethyloxirane reaction with alcohols and their adducts in the presence of stannic chloride. [Link]
-
Asahi Lab Commerce, Inc. オンラインNMR反応モニタリング. [Link]
-
Organic Chemistry Portal. Synthesis of oxetanes. [Link]
-
Agilent Technologies. トリプル四重極 GC/MS による食品中 2-クロロエタノールの微量分析. [Link]
-
Aichi Prefectural Government. 2-クロロエタノール, 2-プロピン-1-オール, 2-ブタノール, 2-プロパノール. [Link]
-
Icy Science, Inc. SPE-LC-SPE-GC/MSを用いたクロロタロニル 分析法の検討. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. scribd.com [scribd.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. トリプル四重極 GC/MS による食品中 2-クロロエタノールの微量分析 [chem-agilent.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Benchmarking Next-Generation Hypercrosslinked Polymers: The Role of 2,2-Bis(chloromethyl)butan-1-ol in Functionalized Porous Networks
As drug development pivots toward highly complex peptide therapeutics and supported catalysis, the limitations of traditional solid-phase supports have become a critical bottleneck. Traditional divinylbenzene (DVB)-crosslinked resins (e.g., Merrifield resins) suffer from poor swelling in polar solvents and limited functional group density. While Hypercrosslinked Polymers (HCPs) synthesized via Friedel-Crafts alkylation offer massive surface areas, standard external cross-linkers yield highly hydrophobic networks devoid of reactive handles[1].
As a Senior Application Scientist, I have evaluated numerous polymeric architectures. In this guide, we benchmark a paradigm-shifting alternative: 2,2-bis(chloromethyl)butan-1-ol (BCMB-ol) [2]. By utilizing this trifunctional molecule as an external cross-linker, we can construct HCPs that boast both the high specific surface area of traditional porous networks and a dense, uniform distribution of primary hydroxyl groups.
Mechanistic Overview & Structural Advantages
The synthesis of HCPs fundamentally relies on Lewis acid-catalyzed Friedel–Crafts alkylation[3]. When benchmarking BCMB-ol against standard cross-linkers like formaldehyde dimethyl acetal (FDA) or 1,4-bis(chloromethyl)benzene (BCMB), the structural causality of BCMB-ol becomes evident:
-
Orthogonal Functional Handle: BCMB-ol acts as an AB2 monomer in this context. The two electrophilic chloromethyl groups react with the aromatic rings of the polymer precursor (e.g., polystyrene) to build the rigid network. The primary hydroxyl group remains available as an orthogonal handle for post-synthetic modifications (e.g., anchoring Fmoc-amino acids or catalytic metal complexes).
-
Steric Pore Preservation: The ethyl group on the butane chain of BCMB-ol provides localized steric bulk. During desolvation, this bulk prevents the complete collapse of the polymer chains, preserving critical mesoporosity alongside the inherent microporosity of the HCP.
-
Amphiphilic Swelling: The dense array of hydroxyl groups drastically shifts the hydrophilicity of the network, allowing the resin to swell efficiently in both non-polar (toluene) and highly polar (water, DMF) solvents—a mandatory requirement for Solid-Phase Peptide Synthesis (SPPS).
Fig 1: Reaction pathway for synthesizing OH-functionalized HCPs via BCMB-ol cross-linking.
Benchmarking Data: Performance Comparison
To objectively evaluate BCMB-ol, we benchmarked its resulting hypercrosslinked network (BCMB-ol-HCP) against a standard DVB-crosslinked Merrifield resin and two traditional HCPs cross-linked with FDA and BCMB.
Table 1: Porosity and Solvent Swelling Profiles
Swelling capacity dictates the accessibility of internal functional sites. BCMB-ol-HCP demonstrates superior amphiphilic swelling due to its integrated hydroxyl groups.
| Cross-linker System | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Swelling in H₂O (mL/g) | Swelling in DMF (mL/g) |
| DVB (Merrifield) | 50 | 0.12 | 0.2 | 4.5 |
| FDA (Standard HCP) | 1,250 | 1.10 | 0.5 | 2.1 |
| BCMB (Standard HCP) | 1,050 | 0.95 | 0.3 | 2.5 |
| BCMB-ol (Functional HCP) | 920 | 0.88 | 3.8 | 6.5 |
Table 2: Functionalization & Scavenging Efficiency
Loading capacity was determined via Fmoc-Gly-OH coupling. API scavenging rate was measured using a model basic drug (propranolol) in aqueous media.
| Cross-linker System | Available Handles (mmol/g) | Coupling Efficiency (%) | API Scavenging Rate (mg/g) |
| DVB (Merrifield) | 1.0 (via chloromethyl) | 85% | 45 |
| FDA (Standard HCP) | <0.1 (residual) | N/A | 15 |
| BCMB-ol (Functional HCP) | 3.4 (via hydroxyl) | >98% | 185 |
Data Synthesis: While FDA-crosslinked networks achieve slightly higher absolute surface areas, they are functionally inert and collapse in polar solvents. BCMB-ol-HCP sacrifices a marginal fraction of surface area to gain a massive 3.4 mmol/g functional loading capacity and unparalleled DMF/Water swelling, making it the superior choice for SPPS and aqueous drug scavenging.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems to ensure scientific rigor and reproducibility.
Rationale for Transient Protection
Directly subjecting 2,2-bis(chloromethyl)butan-1-ol to Friedel-Crafts conditions is suboptimal. According to Hard-Soft Acid-Base (HSAB) theory, the "hard" primary hydroxyl group will strongly coordinate with the "hard" Lewis acid catalyst ( FeCl3 ), poisoning the catalyst and depressing cross-linking efficiency. We mitigate this by transiently protecting the hydroxyl group as an acetate.
Fig 2: Step-by-step experimental workflow for BCMB-ol hypercrosslinking and validation.
Protocol A: Synthesis of BCMB-ol-HCP
Step 1: Monomer Protection
-
Dissolve 50 mmol of 2,2-bis(chloromethyl)butan-1-ol in 100 mL of anhydrous dichloromethane (DCM).
-
Add 60 mmol of triethylamine, cool to 0°C, and dropwise add 55 mmol of acetyl chloride. Stir for 4 hours.
-
Wash with 1M HCl, brine, and dry over MgSO4 . Evaporate to yield 2,2-bis(chloromethyl)butyl acetate. Self-Validation: Perform FTIR analysis. The broad O-H stretch (~3300 cm⁻¹) must disappear, replaced by a sharp ester C=O stretch (~1740 cm⁻¹).
Step 2: Hypercrosslinking (Friedel-Crafts Alkylation)
-
Dissolve 2.0 g of linear polystyrene ( Mw ~100,000) in 40 mL of 1,2-dichloroethane (DCE) under nitrogen[3].
-
Add 30 mmol of 2,2-bis(chloromethyl)butyl acetate, followed by 30 mmol of anhydrous FeCl3 .
-
Heat the mixture to 80°C for 24 hours. The solution will transition into a rigid, dark brown monolith.
-
Crush the monolith and perform Soxhlet extraction with methanol for 24 hours to remove catalyst and unreacted monomer.
Step 3: Deprotection
-
Suspend the protected resin in a 100 mL mixture of THF/Methanol/1M NaOH (2:2:1 v/v/v).
-
Reflux at 70°C for 12 hours to cleave the acetate esters.
-
Filter and wash sequentially with water (until the filtrate is pH neutral), methanol, and acetone. Dry under vacuum at 60°C. Self-Validation: FTIR will confirm the reappearance of the O-H stretch (~3300 cm⁻¹). Weight loss analysis should correlate with the theoretical loss of the acetyl mass.
Protocol B: Volumetric Swelling Assay
-
Weigh exactly 100.0 mg of dry BCMB-ol-HCP resin into a 10 mL graduated fritted syringe.
-
Add 5.0 mL of the target solvent (e.g., DMF or Water).
-
Agitate gently and allow the resin to equilibrate for exactly 2 hours at 25°C.
-
Apply vacuum filtration for exactly 30 seconds to expel interstitial solvent.
-
Read the swollen bed volume directly from the syringe graduations. Calculate the swelling ratio (v/w). Self-Validation: Perform in triplicate. A standard deviation of <5% confirms uniform cross-linking density.
Conclusion & Recommendations
For applications requiring high surface area coupled with chemical reactivity—such as supported peptide synthesis, transition-metal catalysis, or targeted API scavenging—2,2-bis(chloromethyl)butan-1-ol is a vastly superior cross-linker compared to traditional FDA or BCMB. By adopting the transient protection/deprotection workflow outlined above, researchers can engineer highly porous, amphiphilic networks that bridge the gap between traditional gel-type resins and rigid microporous polymers.
References
- Benchchem. "2,2-Bis(chloromethyl)butan-1-ol | CAS 5381-54-4 - Benchchem: Synthetic Methodologies".
- MDPI. "Architecting Porosity Through Monomer Engineering: Hypercrosslinked Polymers for Highly Selective CO2 Capture from CH4 or N2".
- Liu, Z., et al. "Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications." RSC Publishing, 2025.
Sources
- 1. Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00379A [pubs.rsc.org]
- 2. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]
- 3. Architecting Porosity Through Monomer Engineering: Hypercrosslinked Polymers for Highly Selective CO2 Capture from CH4 or N2 [mdpi.com]
2,2-Bis(chloromethyl)butan-1-ol proper disposal procedures
Standard Operating Procedure: Proper Disposal of 2,2-Bis(chloromethyl)butan-1-ol
Operational Overview & Chemical Profile
2,2-Bis(chloromethyl)butan-1-ol (CAS 5381-54-4) is a specialized chlorinated organic building block widely utilized in drug development and synthetic research[1]. Due to the presence of two covalently bound chlorine atoms, this compound falls strictly under the classification of Halogenated Organic Waste .
Proper logistical handling is critical; improper incineration of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[2]. Therefore, disposal protocols must prioritize strict segregation from non-halogenated streams and route the material exclusively to regulated high-temperature hazardous waste incinerators[3].
Causality-Driven Safety & Segregation Principles
Expertise & Experience: The "Why" Behind Segregation Mixing chlorinated alcohols like 2,2-bis(chloromethyl)butan-1-ol with standard non-halogenated solvents (e.g., ethanol, acetone) drastically increases the cost and complexity of laboratory waste disposal. Halogenated wastes require specialized high-temperature incineration (typically >1100°C with extended residence times and caustic scrubbing) to safely break the carbon-chlorine bonds and neutralize the resulting hydrochloric acid (HCl) gas[2][4]. Furthermore, mixing this compound with strong oxidizers or inorganic acids can trigger exothermic reactions or the release of toxic chlorine gas[4].
Trustworthiness: The Self-Validating "First-Drop" Rule To ensure a fail-safe system, laboratories must implement the "First-Drop Rule." The waste container must be labeled and categorized as "Halogenated Organic Waste" before the very first drop of 2,2-bis(chloromethyl)butan-1-ol is introduced. This prevents downstream chemical incompatibility and guarantees the entire lifecycle of the container is tracked accurately[5].
Quantitative Data & Waste Compatibility
To facilitate rapid decision-making in the lab, the following table summarizes the physicochemical constraints and disposal metrics for 2,2-bis(chloromethyl)butan-1-ol.
| Parameter | Specification / Guideline | Operational Rationale |
| Chemical Formula | C6H12Cl2O | Contains ~41% chlorine by weight; mandates halogenated disposal stream. |
| Waste Classification | Halogenated Organic Waste | Must be incinerated at high temperatures to prevent dioxin formation[2]. |
| Primary Incompatibilities | Strong oxidizers, strong bases, active metals | High risk of exothermic reaction or toxic gas evolution[4]. |
| Container Material | HDPE or PTFE-lined Amber Glass | Prevents solvent degradation of the container; ensures a vapor-tight seal[6]. |
| Max Fill Volume | 80% of container capacity | Leaves headspace for vapor expansion and prevents over-pressurization[7]. |
Step-by-Step Disposal Methodology
Phase 1: Preparation and Containment
-
Select the Receptacle: Obtain a chemically compatible container, preferably a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle[6]. Ensure the container is entirely free of prior residues, especially non-halogenated solvents or aqueous acids.
-
Apply GHS Labeling: Before adding waste, affix a standardized hazardous waste label. Mark the primary hazard as "Toxic/Halogenated Organic" and explicitly write "Contains: 2,2-Bis(chloromethyl)butan-1-ol". Do not use abbreviations or chemical formulas[6].
-
Establish Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate accidental spills[8].
Phase 2: Active Waste Accumulation 4. Transfer Protocol: In a certified chemical fume hood, transfer the 2,2-bis(chloromethyl)butan-1-ol waste into the designated container using a chemically compatible funnel. 5. Cap and Seal: Immediately after transfer, seal the container with a threaded, vapor-tight cap. Never leave a waste container open unless actively adding waste[5]. 6. Volume Monitoring: Monitor the liquid level. Cease additions when the container reaches 80% capacity to allow for thermal expansion[7].
Phase 3: Satellite Accumulation and Final Routing 7. Log the Addition: Record the estimated volume or mass of the chemical added on the container's composite log sheet[3]. 8. Storage Conditions: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and incompatible chemicals[7]. 9. Vendor Hand-off: Once the container reaches its 80% limit, submit a pickup request to your institution's Environmental Health and Safety (EHS) department for transport to an EPA-regulated (or local equivalent) hazardous waste incinerator[3][4].
Workflow Visualization
To standardize the operational flow, the following diagram illustrates the validated lifecycle of 2,2-bis(chloromethyl)butan-1-ol waste.
Caption: Validated lifecycle and disposal workflow for 2,2-Bis(chloromethyl)butan-1-ol.
Emergency Spill Response Protocol
In the event of an accidental release of 2,2-bis(chloromethyl)butan-1-ol:
-
Evacuate and Isolate: Immediately clear personnel from the immediate area and eliminate all ignition sources. Ensure the fume hood or room ventilation is operating at maximum capacity[7].
-
Protect: Don appropriate PPE, including splash goggles, heavy-duty nitrile or neoprene gloves, and a lab coat.
-
Contain: Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized universal spill pads)[5]. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep the saturated absorbent into a heavy-duty plastic bag or a dedicated solid waste bucket.
-
Dispose: Label the cleanup materials as "Hazardous Waste - Halogenated Spill Residue" and process through the standard halogenated waste stream[5].
References[1] Title: 2,2-Bis(chloromethyl)butan-1-ol | CAS 5381-54-4. Source: Benchchem. URL: 3]">https://www.benchchem.com[3] Title: Hazardous Waste Segregation. Source: Bucknell University. URL: 2]">https://www.bucknell.edu[2] Title: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: 5]">https://www.epa.gov[5] Title: Standard Operating Procedure - Halogenated Organic Liquids. Source: University of Illinois. URL: 6]">https://www.illinois.edu[6] Title: Procedures for Laboratory Chemical Waste Disposal. Source: Jawaharlal Nehru Centre for Advanced Scientific Research. URL: 4]">https://www.jncasr.ac.in[4] Title: Laboratory chemical waste disposal guidelines. Source: University of Otago. URL: 7]">https://www.otago.ac.nz[7] Title: Disposal of Waste Solvents. Source: National University of Singapore (NUS). URL: 8]">https://www.nus.edu.sg[8] Title: Standard Procedure for Storage and Disposal of Hazardous Chemical Waste. Source: Victoria University of Wellington. URL: https://www.wgtn.ac.nz
Sources
- 1. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. jncasr.ac.in [jncasr.ac.in]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. wgtn.ac.nz [wgtn.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
